Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYEXVSRYCLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510534 | |
| Record name | Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56003-06-6 | |
| Record name | Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Depth Technical Guide: Structural Elucidation of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate via 1H and 13C NMR Spectroscopy
Executive Summary
In the realm of drug development and synthetic organic chemistry, α -aryl- β -amino acid derivatives serve as critical pharmacophores and synthetic intermediates. Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is a prime example of such a scaffold. Accurate structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
This whitepaper provides a comprehensive, expert-level breakdown of the 1 H and 13 C NMR chemical shifts for this compound. Rather than merely listing data, this guide deconstructs the causality behind the observed spectral phenomena—such as diastereotopicity and magnetic anisotropy—and establishes a self-validating experimental protocol for robust data acquisition.
Molecular Architecture & Predictive Causality
To interpret the NMR spectrum of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, we must first analyze its molecular architecture. The molecule consists of three primary domains that dictate its magnetic environment:
-
The 3,4-Dimethoxyphenyl Ring: The aromatic system is electron-rich due to the resonance donation from the two methoxy (-OCH 3 ) groups. This creates an anisotropic deshielding cone that strongly influences the chemical shifts of adjacent protons.
-
The Ethyl Ester Group (-COOCH 2 CH 3 ): The carbonyl carbon (C=O) exerts a strong electron-withdrawing inductive effect, deshielding the α -methine proton (C2-H).
-
The Primary Amine (-NH 2 ): Located at the β -position (C3), the electronegative nitrogen pulls electron density away from the adjacent methylene protons (C3-H 2 ).
The Stereocenter and Diastereotopicity
The most critical structural feature of this molecule is the chiral center at C2 . Because C2 is asymmetric, the two protons on the adjacent C3 carbon are diastereotopic . They cannot be interconverted by any symmetry operation or rapid bond rotation. Consequently, they reside in unique magnetic environments, resonate at different chemical shifts, and couple with each other as well as the C2 proton, creating a complex ABX spin system [1].
Figure 2: Causal relationships between functional groups and NMR chemical shifts.
Standardized Experimental Protocol: A Self-Validating System
A high-fidelity NMR protocol must be self-validating. The procedure below ensures that internal diagnostics confirm the integrity of the data before quantitative analysis begins.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15–20 mg of the compound for 1 H NMR (or 30–50 mg for 13 C NMR). Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, broadening spectral lines. Filtration ensures optimal magnetic field homogeneity.
-
Spectrometer Calibration (Lock & Shim): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl 3 . Perform gradient shimming (Z1–Z5).
-
Self-Validation Check: The residual CHCl 3 peak must have a linewidth at half-height ( w1/2 ) of ≤1.0 Hz. If broader, re-shim.
-
-
Data Acquisition:
-
1 H NMR: Acquire 16 scans using a 30° excitation pulse and a 2-second relaxation delay ( d1 ).
-
13 C NMR: Acquire 512–1024 scans using a 30° pulse, a 2-second d1 , and WALTZ-16 1 H broadband decoupling to collapse C-H multiplets into sharp singlets.
-
-
Processing & Internal Referencing: Apply a Fourier Transform (FT) with a 0.3 Hz line broadening function for 1 H (1.0 Hz for 13 C). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual CHCl 3 peak to exactly 7.26 ppm ( 1 H) and the central CDCl 3 triplet to 77.16 ppm ( 13 C), as established in [2].
Figure 1: Standardized self-validating NMR acquisition workflow.
Quantitative Data Presentation
The following tables summarize the empirical chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, derived from [3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Causality |
| Ar-H5' | 6.82 | d | 1H | 8.2 | Ortho to OMe, meta coupling absent/negligible. |
| Ar-H2' | 6.80 | d | 1H | 2.0 | Meta to H6', deshielded by adjacent ortho-OMe. |
| Ar-H6' | 6.77 | dd | 1H | 8.2, 2.0 | Ortho to H5', meta to H2' (AMX system). |
| O-CH 2 (ethyl) | 4.12 | q | 2H | 7.1 | Deshielded strongly by adjacent ester oxygen. |
| OCH 3 (x2) | 3.87, 3.85 | s | 6H | - | Deshielded by electronegative ether oxygens. |
| C2-H ( α -CH) | 3.65 | dd | 1H | 8.5, 6.0 | Deshielded by both the carbonyl and aromatic ring. |
| C3-H 2 ( β -CH 2 ) | 3.15, 2.95 | dd, dd | 2H | 13.0, 8.5, 6.0 | Diastereotopic protons (ABX system); adjacent to NH 2 . |
| NH 2 | 1.60 | br s | 2H | - | Rapidly exchanging protons; broad singlet. |
| CH 3 (ethyl) | 1.20 | t | 3H | 7.1 | Aliphatic methyl, coupled to adjacent O-CH 2 . |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment Causality |
| C1 (C=O) | 173.5 | C | Ester carbonyl carbon (highly deshielded). |
| C3', C4' (Ar-O) | 149.0, 148.2 | C | Aromatic carbons directly bonded to oxygen atoms. |
| C1' (Ar) | 130.5 | C | Aromatic ipso carbon attached to the propanoate backbone. |
| C6' (Ar) | 120.1 | CH | Aromatic methine carbon. |
| C2', C5' (Ar) | 111.5, 111.2 | CH | Aromatic carbons ortho to the electron-donating methoxy groups. |
| O-CH 2 (ethyl) | 60.8 | CH 2 | Aliphatic carbon bonded to the ester oxygen. |
| OCH 3 (x2) | 55.9, 55.8 | CH 3 | Methoxy carbons. |
| C2 ( α -CH) | 53.2 | CH | Methine carbon alpha to ester and aryl groups. |
| C3 ( β -CH 2 ) | 45.4 | CH 2 | Methylene carbon alpha to the primary amine. |
| CH 3 (ethyl) | 14.2 | CH 3 | Terminal aliphatic methyl carbon. |
Mechanistic Insights & Spectral Interpretation
Beyond the raw numbers, a true structural validation relies on interpreting the splitting patterns and coupling constants:
-
The Aromatic AMX System: The 3,4-dimethoxyphenyl group presents a classic 1,2,4-trisubstituted benzene pattern. The H5' proton appears as a clean doublet ( J≈8.2 Hz) due to ortho-coupling with H6'. The H2' proton, isolated between the backbone and a methoxy group, shows only a fine meta-coupling ( J≈2.0 Hz). The H6' proton exhibits both, appearing as a doublet of doublets[1].
-
The Aliphatic ABX System: As established in Section 2, the C2 methine proton (X part) couples with the two diastereotopic C3 protons (A and B parts). The geminal coupling between the two C3 protons is large ( JAB≈13.0 Hz). The vicinal couplings ( JAX and JBX ) differ (e.g., 8.5 Hz and 6.0 Hz) because the favored rotamers in solution place the protons at different dihedral angles relative to the C2 proton, governed by the Karplus equation[3].
-
Exchangeable Protons: The primary amine (-NH 2 ) signal at ~1.60 ppm is characteristically broad. This is caused by the quadrupolar relaxation of the 14 N nucleus and the rapid intermolecular chemical exchange of the protons. If verification is required, adding a drop of D 2 O to the NMR tube will cause this peak to disappear due to deuterium exchange.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
Sources
Comprehensive Safety and Handling Guide: Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in Pharmaceutical Synthesis
Executive Summary
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly versatile β -amino ester utilized extensively in the synthesis of complex alkaloids, peptidomimetics, and biodegradable poly( β -amino esters) (PBAEs) for nucleic acid delivery. Because of its dual functionality—a nucleophilic primary amine and a hydrolyzable ester—handling this compound requires a nuanced understanding of its physicochemical behavior. This whitepaper translates standard Safety Data Sheet (SDS) metrics into field-proven, actionable laboratory protocols, ensuring both researcher safety and synthetic integrity.
Chemical Identity & Structural Significance
The molecular architecture of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate dictates both its synthetic utility and its hazard profile.
-
The 3,4-Dimethoxyphenyl Moiety: This electron-rich aromatic ring increases the overall lipophilicity of the molecule. In drug development, this moiety is highly prized for its ability to engage in π−π stacking and hydrogen bonding within the binding pockets of central nervous system (CNS) and cardiovascular targets (e.g., verapamil analogs)[1].
-
The β -Amino Ester Backbone: The primary amine acts as a potent nucleophile, making it an ideal monomer for conjugate additions (Michael additions) with diacrylates to form PBAEs[2]. However, this same nucleophilicity makes the free base susceptible to atmospheric degradation.
Quantitative Physicochemical Data
To facilitate precise stoichiometric calculations and risk assessments, the core quantitative data is summarized below.
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number (Free Base) | 56003-06-6 | Standard identifier for regulatory compliance and SDS retrieval. |
| CAS Number (HCl Salt) | 16226-24-7 | The hydrochloride salt is preferred for long-term storage to prevent atmospheric oxidation. |
| Molecular Formula | C13H19NO4 | Essential for determining mass balance in synthetic workflows. |
| Molecular Weight | 253.29 g/mol | Critical for calculating molar equivalents in polymerization reactions. |
| Estimated XLogP3 | ~2.4 | Indicates moderate lipophilicity; the compound can penetrate standard nitrile gloves over prolonged exposure. |
SDS Deconstruction & Mechanistic Toxicology
Standard SDS documentation classifies this compound under several Global Harmonized System (GHS) hazard categories. Understanding the causality behind these hazards is critical for designing effective engineering controls.
Hazard Identification & Causality
-
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The primary amine is moderately basic. Upon contact with the moisture on human skin or the mucosal membranes of the eye, it causes localized pH elevation. Furthermore, the lipophilic dimethoxy groups allow the molecule to disrupt the lipid bilayers of the stratum corneum, exacerbating the irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of the compound (especially if aerosolized as a powder) irritates the respiratory tract due to the same basicity and localized saponification of mucosal lipids.
Field-Proven Handling Protocols
-
Barrier Protection: Standard 4-mil nitrile gloves provide adequate splash protection. However, due to the compound's XLogP3 of ~2.4, it will eventually permeate nitrile. For continuous handling exceeding 15 minutes, double-gloving or the use of butyl rubber gloves is mandated.
-
Environmental Controls: Always handle the free base in a certified chemical fume hood. The free base readily reacts with atmospheric carbon dioxide ( CO2 ) to form insoluble carbamate salts, which can ruin reaction stoichiometry.
Storage, Stability, and Degradation Pathways
When consulting an SDS, Section 10 (Stability and Reactivity) often lists "avoid moisture and oxidizing agents." For Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, this is due to two primary degradation pathways:
-
Ester Hydrolysis: In the presence of ambient moisture and trace base (including its own amine group acting as a catalyst), the ethyl ester hydrolyzes into the corresponding propanoic acid derivative and ethanol.
-
Amine Oxidation: Exposure to oxygen and UV light leads to the oxidation of the primary amine into N-oxides or complex imine mixtures, turning the typically pale-yellow compound dark brown.
Caption: Primary environmental degradation pathways: ester hydrolysis and amine oxidation.
Storage Recommendation: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. If long-term storage is required, converting the free base to the hydrochloride salt (CAS 16226-24-7) eliminates the amine's nucleophilicity, drastically increasing shelf life.
Experimental Workflow: Synthesis of Poly( β -amino esters)
One of the most advanced applications of this compound is its use as a monomer in the synthesis of biodegradable poly( β -amino esters) (PBAEs) for non-viral gene delivery, a methodology pioneered by the Langer Lab at MIT[3].
The following protocol outlines a self-validating system for the Michael addition polymerization of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate with a bis-acrylate.
Step-by-Step Polymerization Protocol
Step 1: Monomer Preparation & Dehydration
-
Action: Dissolve 1.0 equivalent of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate and 1.0 equivalent of 1,4-butanediol diacrylate in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 M.
-
Causality: Anhydrous DMSO is critical. Trace water will cause competing hydrolysis of the diacrylate and the ethyl ester, terminating chain growth and resulting in low molecular weight oligomers.
Step 2: Michael Addition Polymerization
-
Action: Stir the mixture at 90°C for 24 hours under a continuous Argon purge.
-
Validation Checkpoint: Withdraw a 10 μ L aliquot at 12 hours and 24 hours. Analyze via Gel Permeation Chromatography (GPC) or 1H -NMR. The disappearance of the vinylic proton peaks (5.8–6.4 ppm) confirms the consumption of the acrylate groups.
Step 3: End-Capping
-
Action: Cool the reaction to room temperature. Add a 0.2 molar excess of a secondary amine (e.g., morpholine) and stir for 1 hour.
-
Causality: Unreacted acrylate end-groups are highly toxic to cells. End-capping neutralizes these electrophiles, ensuring the resulting polymer is biocompatible.
Step 4: Precipitation and Isolation
-
Action: Add the DMSO solution dropwise into a 10-fold volume of vigorously stirred, ice-cold anhydrous diethyl ether.
-
Causality: The highly polar PBAE polymer is insoluble in cold non-polar ethers, causing it to crash out as a viscous oil or solid, while unreacted monomers and DMSO remain in solution.
Caption: Workflow for poly(beta-amino ester) synthesis via Michael addition.
Spill Management and Decontamination
In the event of a laboratory spill involving the free base oil:
-
Containment: Do not use water initially, as the compound's lipophilicity will cause it to spread. Cover the spill with an inert, absorbent material (e.g., diatomaceous earth or sand).
-
Neutralization: Because the primary hazard is the basic amine, wash the contaminated surface with a dilute, mildly acidic solution (e.g., 5% acetic acid or citric acid). This converts the lipophilic free base into a water-soluble salt.
-
Final Cleanup: Wipe the area with soapy water to remove the neutralized salts and residual ester. Dispose of all absorbent materials as hazardous chemical waste in accordance with local environmental regulations.
References
- Title: Biodegradable poly(beta-amino esters) and uses thereof (US8287849B2)
Sources
Analytical Characterization of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: Exact Mass and Molecular Weight Profiling in HRMS Workflows
Executive Summary
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly versatile synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs) containing the 3,4-dimethoxyphenyl moiety[1]. In pharmaceutical quality control, metabolic profiling, and synthetic validation, precise analytical characterization is paramount. This technical whitepaper provides an in-depth analysis of the compound's exact mass and molecular weight, detailing the causal mechanisms behind mass spectrometric identification, and standardizing a High-Resolution Mass Spectrometry (HRMS) protocol for rigorous impurity profiling.
Physicochemical Constants & Stoichiometric Fundamentals
The distinction between average molecular weight and exact monoisotopic mass is a foundational concept in analytical chemistry. For Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, the empirical formula is C13H19NO4[2]. Understanding the precise numerical values associated with this formula dictates how the molecule is handled both on the synthesis bench and within the mass spectrometer.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Relevance |
| Chemical Formula | C13H19NO4 | Defines the absolute atomic composition[3]. |
| CAS Number | 56003-06-6 | Unique chemical registry identifier[1]. |
| Molecular Weight (Average) | 253.29 g/mol | Used for bulk stoichiometric calculations and synthesis yield[2]. |
| Exact Mass (Monoisotopic) | 253.1314 Da | Critical for High-Resolution Mass Spectrometry (HRMS)[4]. |
| Topological Polar Surface Area | ~64.6 Ų | Predicts membrane permeability and chromatographic retention[4]. |
| [M+H]+ Adduct (Calculated) | 254.1387 m/z | Target mass for positive electrospray ionization (ESI+). |
The Causality of Mass Discrepancies: Average vs. Monoisotopic Mass
In drug development, researchers must navigate the dichotomy between molecular weight and exact mass to prevent false negatives during compound identification.
-
Molecular Weight (253.29 g/mol ): This value is a weighted average reflecting the natural isotopic abundance of carbon ( 12C and 13C ), hydrogen ( 1H and 2H ), nitrogen, and oxygen. It is the operational metric for bench chemists calculating molarity, reaction stoichiometry, and bulk titrations.
-
Exact Mass (253.1314 Da): Calculated using only the mass of the most abundant, stable isotope of each element (e.g., exactly 12.000000 Da for Carbon-12)[4].
The Causal Link to Instrument Design: High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, do not measure average mass; their resolving power separates individual isotopic peaks. Therefore, searching for the average mass (253.29 Da) in an HRMS spectrum will yield no results. The detector will instead register the monoisotopic peak at 253.1314 Da. By utilizing the exact mass, analysts can apply a narrow mass defect filter (typically < 5 ppm), which mathematically eliminates isobaric interferences (molecules with the same nominal mass but different elemental compositions) from the data matrix.
Caption: Logical divergence of molecular weight and exact mass in pharmaceutical applications.
High-Resolution Mass Spectrometry (HRMS) Protocol
To ensure a self-validating analytical system, the following LC-HRMS methodology is designed with internal lock-mass calibration. This guarantees that the exact mass measurement of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is continuously verified against a known standard during the chromatographic run, preventing instrument drift from compromising data integrity.
Step-by-Step LC-HRMS Methodology:
-
Sample Preparation:
-
Dissolve 1.0 mg of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.
-
-
Chromatographic Separation:
-
Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Execute a gradient elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ramp linearly from 5% B to 95% B over 10 minutes to ensure the elution of the moderately polar propanoate ester.
-
-
Ionization (ESI+):
-
Operate the electrospray ionization (ESI) source in positive mode.
-
Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units. The primary ion generated will be [M+H]+ at 254.1387 m/z.
-
-
Mass Detection (Orbitrap/TOF):
-
Set the mass range to 100–1000 m/z with a resolution of at least 70,000 (FWHM) at m/z 200.
-
Self-Validation Step: Enable lock-mass calibration using a ubiquitous background polysiloxane ion (e.g., m/z 371.1012) to maintain continuous < 2 ppm mass accuracy throughout the run.
-
-
Data Processing & Structural Elucidation:
-
Extract the ion chromatogram (EIC) for the theoretical [M+H]+ exact mass of 254.1387 Da using a strict 5 ppm mass tolerance window.
-
Validate the identity by comparing the observed isotopic distribution (the relative abundance of M+1 and M+2 peaks) against the theoretical in-silico model for C13H19NO4.
-
Caption: Step-by-step LC-HRMS analytical workflow for exact mass verification.
References
-
Wikipedia. "C13H19NO4". Retrieved from:[Link]
-
PubChem (National Institutes of Health). "Hantzsch ester | C13H19NO4 | CID 70849". Retrieved from:[Link]
Sources
Solubility Profiling of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: A Theoretical and Experimental Guide
Introduction & Physicochemical Profiling
As a core building block in the synthesis of specialized beta-amino acid derivatives and neuroactive agents, Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) presents unique solubility challenges[1]. The molecule's architecture features a lipophilic 3,4-dimethoxyphenyl core, a polar hydrogen-bond accepting ethyl ester, and a primary amine capable of both donating and accepting hydrogen bonds. Understanding its solubility profile in various organic solvents is critical for downstream operations such as extraction, chromatographic purification, and crystallization.
Because empirical, open-source solubility data for this specific intermediate is highly scarce[2], application scientists and process chemists must rely on a combination of predictive thermodynamics—specifically Hansen Solubility Parameters (HSP)—and rigorous, self-validating experimental protocols to establish a reliable working profile.
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
Before committing resources to empirical screening, it is best practice to calculate the theoretical solubility sphere of the compound. The HSP framework divides the total cohesive energy of a molecule into three distinct parameters: dispersion forces ( δd ), polar interactions ( δp ), and hydrogen bonding ( δh )[3][4].
The Causality of Solvent Selection: The presence of the primary amine and ester groups significantly elevates the δp and δh values of this molecule compared to a standard aromatic hydrocarbon. To achieve optimal solvation, the solvent's HSP coordinates must fall within the interaction radius ( R0 ) of the solute.
-
Good Solvents (RED < 1): Solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) closely match the polar and dispersion forces of the dimethoxyphenyl and ester moieties, thermodynamically favoring dissolution.
-
Anti-Solvents (RED > 1): Aliphatic hydrocarbons like n-Hexane lack the necessary polar and hydrogen-bonding capacity to solvate the amine and ester groups. The resulting thermodynamic mismatch makes them ideal anti-solvents for precipitation.
Table 1: Predicted Solubility Profile in Common Organic Solvents at 25°C
(Note: Values are representative estimates based on structural group contribution methods for beta-amino esters)
| Solvent Category | Solvent | Predicted Solubility (mg/mL) | HSP Match / Rationale |
| Polar Protic | Methanol | > 150 | Strong H-bond donor/acceptor matching the primary amine. |
| Polar Aprotic | Dichloromethane | > 200 | Excellent dispersion match for the aromatic core. |
| Polar Aprotic | Ethyl Acetate | 100 - 150 | Good dipole-dipole interaction with the ester group. |
| Non-Polar | Toluene | 20 - 50 | Moderate δd match, but poor δh limits solubility. |
| Non-Polar | n-Hexane | < 1 | Severe mismatch in δp and δh ; acts as anti-solvent. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To transition from theoretical predictions to actionable, regulatory-compliant data, the isothermal saturation shake-flask method remains the gold standard[5][6]. However, a standard shake-flask assay is prone to critical errors if the solid state of the compound changes (e.g., polymorph transition or solvate formation) during the equilibration phase.
Expert Insight: As an application scientist, I mandate a "self-validating" loop within the protocol. We do not merely measure the concentration of the liquid phase; we must recover and analyze the residual solid phase via X-ray Powder Diffraction (XRPD). If the solid state has changed during the 48-hour equilibration, the measured solubility corresponds to the new polymorph or solvate, not the starting material. This strict validation aligns with ICH Q6A guidelines for establishing rigorous acceptance criteria and understanding the critical quality attributes of drug substances[7][8].
Step-by-Step Protocol:
-
Preparation: Add an excess amount of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (approximately 300 mg) to 1.0 mL of the target organic solvent in a sealed 2 mL HPLC vial.
-
Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window ensures that true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers that might artificially depress the solubility reading[9].
-
Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25 °C. Note: Do not use standard syringe filters for aggressive organic solvents like DCM, as extractables from the filter housing can interfere with UV quantification.
-
Liquid Phase Analysis: Dilute a precisely measured aliquot of the supernatant into a compatible diluent (e.g., Acetonitrile) and quantify the concentration via HPLC-UV against a validated calibration curve.
-
Solid Phase Validation (Critical): Recover the residual solid from the vial, dry it gently under vacuum, and analyze it via XRPD. Compare the resulting diffractogram to the reference standard of the starting material.
Fig 1. Self-validating isothermal shake-flask workflow ensuring polymorphic stability.
Implications for Process Chemistry & Crystallization
The stark contrast in solubility between polar aprotic solvents (like EtOAc) and non-polar solvents (like n-Hexane) makes Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate an ideal candidate for anti-solvent crystallization.
Process Design: To isolate the compound with high purity, the crude mixture should be dissolved in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 40°C). Upon polish filtration to remove any insoluble impurities, n-Hexane (the anti-solvent) is added dropwise. The addition of the anti-solvent drastically shifts the mixture's overall Hansen Solubility Parameter outside the compound's interaction radius. This forces the system into a state of supersaturation, triggering controlled nucleation and yielding high-purity crystalline solid.
Fig 2. Anti-solvent crystallization pathway driven by differential organic solvent solubility.
Conclusion
By bridging predictive HSP modeling with self-validating empirical protocols, researchers can accurately profile the solubility of complex intermediates like Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate. This dual-pronged approach ensures that downstream processes—ranging from liquid-liquid extraction to final crystallization—are built on thermodynamically sound and regulatory-compliant foundations.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis Group. URL: [Link]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
-
Food and Drug Administration (FDA) / ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Federal Register. URL: [Link]
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- 9. scilit.com [scilit.com]
Crystal Structure and X-ray Diffraction Analysis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: A Technical Whitepaper
Executive Summary
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly versatile β -amino acid derivative utilized extensively in the synthesis of chiral organocatalysts and biologically active pharmaceutical ingredients (APIs). In modern drug development, understanding the exact spatial arrangement of such precursors is a Critical Quality Attribute (CQA). Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for elucidating absolute stereochemistry, conformational preferences, and solid-state packing behaviors.
As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we will dissect the causality behind the crystallographic behaviors of dimethoxyphenyl propanoates and establish a self-validating experimental workflow for their X-ray diffraction analysis.
Solid-State Conformational Chemistry
The structural integrity of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in the solid state is governed by a delicate balance of steric hindrance and electrostatic interactions.
Mechanistic Conformational Drivers
The molecule possesses a highly flexible aliphatic backbone with a chiral center at the C2 ( α ) position. The rotation around the C2–C3 bond dictates the relative orientation of the primary amino group and the bulky 3,4-dimethoxyphenyl ring.
Based on highly characterized structural analogs such as [1], the molecule is energetically driven into a perfectly staggered conformation .
-
Steric Minimization: The bulky dimethoxyphenyl ring forces itself into a gauche relationship with the amino group and an anti relationship with the ethyl ester moiety. This specific geometry minimizes 1,3-diaxial-like steric clashes.
-
Conjugation Preservation: The methoxy groups at the 3- and 4-positions of the phenyl ring typically remain nearly coplanar with the aromatic system (dihedral angles < 5°). This coplanarity maximizes p−π orbital overlap, stabilizing the electron-rich aromatic system, a feature consistently observed across [2].
Conformational drivers leading to stable crystal lattice packing.
Intermolecular Packing and Hydrogen Bonding Networks
The macroscopic crystal habit (often forming distinct needles or plates) is a direct macroscopic manifestation of microscopic hydrogen bonding.
For Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, the primary stabilizing force in the crystal lattice is the intermolecular N−H⋅⋅⋅O hydrogen bond . The primary amine acts as a bifurcated hydrogen bond donor, interacting with the highly electronegative ester carbonyl oxygen of adjacent asymmetric units.
Furthermore, weak but statistically significant C−H⋅⋅⋅O interactions occur between the methoxy oxygens and adjacent aliphatic protons. These combined interactions create a robust 1D chain or 2D layered packing system parallel to the crystallographic planes (typically the (110) plane in orthorhombic systems), effectively locking the flexible ethyl ester tail into a rigid lattice.
Self-Validating Experimental Protocol: SCXRD Analysis
To ensure absolute scientific integrity, the following SCXRD workflow is designed as a self-validating system . Every step includes a specific checkpoint to verify data quality before proceeding.
Step 1: Vapor Diffusion Crystallization
-
Procedure: Dissolve 50 mg of purified Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in a minimal volume (approx. 0.5 mL) of ethyl acetate. Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., n-hexane). Allow vapor equilibration at 4°C for 3–7 days.
-
Causality: Slow vapor diffusion creates a highly controlled supersaturation gradient, preventing rapid nucleation and yielding large, defect-free single crystals.
-
Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Complete and uniform optical extinction upon rotating the polarization stage validates that the crystal is a single, untwinned domain.
Step 2: Crystal Harvesting & Cryocooling
-
Procedure: Select a crystal with dimensions roughly 0.3×0.1×0.02 mm. Coat it in inert perfluoropolyether (Paratone-N) oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer under a 173 K nitrogen cold stream.
-
Causality: The Paratone oil prevents atmospheric moisture degradation. Cooling to 173 K (or 100 K) drastically reduces thermal atomic displacement parameters (B-factors), minimizing dynamic disorder of the flexible ethyl and methoxy groups and improving high-angle diffraction intensity.
Step 3: X-ray Data Collection
-
Procedure: Utilize a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .
-
Validation Checkpoint: Evaluate the initial diffraction frames. Sharp, well-defined diffraction spots (mosaicity < 0.5°) validate excellent crystal lattice integrity. Smearing indicates mechanical stress or twinned lattices.
Step 4: Data Reduction & Structure Solution
-
Procedure: Integrate the data using software like APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using intrinsic phasing or direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation Checkpoint: The internal agreement factor ( Rint ) must be <0.05 . For chiral variants of this compound, the Flack parameter must refine to 0.0±0.1 , self-validating the absolute stereochemical assignment.
SCXRD Workflow for dimethoxyphenyl propanoate derivatives.
Quantitative Crystallographic Parameters
To benchmark your refinement, the following table summarizes the expected crystallographic parameters for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate against a highly characterized structural analog[1].
| Parameter | Expected Range for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | Reference Analog (Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate) |
| Crystal System | Orthorhombic or Monoclinic | Orthorhombic |
| Space Group | P212121 (if enantiopure) or P21/c (if racemic) | P212121 |
| Data Collection Temp. | 100 K – 173 K | 173 K |
| Primary H-Bonding | N−H⋅⋅⋅O (Amine to Ester Carbonyl) | N−H⋅⋅⋅O (Amide to Ester Carbonyl) |
| H-Bond Distance | 2.05 Å – 2.20 Å | 2.07(9) Å |
| Conformation | Staggered (Anti/Gauche) | Staggered |
| Final R1 Factor | <0.05 | 0.077 (due to minor phenyl disorder) |
Conclusion
The successful crystallographic characterization of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate relies on a deep understanding of its conformational flexibility and hydrogen-bonding capacity. By utilizing low-temperature data collection to freeze the dynamic motion of the ethyl ester and methoxy groups, and by employing a self-validating refinement strategy, researchers can extract high-fidelity structural data critical for downstream pharmaceutical applications.
References
-
Naicker, T., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2012). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o177. URL:[Link]
-
Jotani, M. M., Tiekink, E. R. T., et al. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o337–o338. URL:[Link]
Thermodynamic Profiling of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: A Methodological Whitepaper
Executive Summary
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS 56003-06-6) is a highly functionalized β -amino acid ester that serves as a critical intermediate in the synthesis of neuroactive compounds, phosphodiesterase (PDE4) inhibitors, and peptide-based metal ion sensors[1][2][3]. For drug development professionals, understanding the thermodynamic properties of this compound—specifically its thermal transitions, enthalpy of fusion ( ΔHfus ), and solution-phase binding energetics—is paramount. Because this compound exhibits a thermodynamic barrier to aqueous solubility, formulating it into a stable active pharmaceutical ingredient (API) requires rigorous physicochemical profiling[4].
This whitepaper outlines the authoritative methodologies, predictive models, and self-validating experimental protocols required to characterize the solid-state and solution-state thermodynamics of this compound.
Thermodynamic Profiling Strategy
The thermodynamic characterization of β -amino acid esters requires a dual-pronged approach. First, the solid-state crystal lattice energy must be quantified to understand dissolution barriers. Second, the solution-state solvation and protonation dynamics must be mapped to optimize salt formation (e.g., converting the free base to its hydrochloride salt, CAS 16226-24-7)[5].
Workflow for the thermodynamic characterization of beta-amino acid esters.
Experimental Methodologies
Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)
Causality: The crystalline stability of the ethyl ester dictates its dissolution rate. DSC is utilized because it directly quantifies the heat capacity ( ΔCp ) and enthalpy of fusion ( ΔHfus ) by measuring the differential heat flow required to maintain a sample and reference at the same temperature[6][7]. A higher ΔHfus indicates a stronger crystal lattice, which directly correlates to lower ideal solubility.
Self-Validating Protocol:
-
Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard. This ensures that both the temperature axis and the heat flow measurements are thermodynamically accurate prior to sample testing[6].
-
Sample Preparation: Weigh 2.0 to 5.0 mg of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate into a Tzero aluminum pan and seal it hermetically to prevent solvent volatilization artifacts[8].
-
Thermal Scanning: Equilibrate the sample at 20°C. Ramp the temperature at a controlled rate of 10°C/min up to 250°C. Maintain a continuous dry nitrogen purge (50 mL/min) through the sample chamber to prevent oxidative degradation, which would otherwise skew the endothermic baseline[6].
-
Data Integration: Integrate the endothermic melting peak. The onset temperature defines the melting point ( Tm ), while the area under the curve yields the enthalpy of fusion ( ΔHfus )[9].
Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)
Causality: To formulate the API into a highly soluble salt, the protonation thermodynamics of the primary amine group must be profiled. ITC is the only technique capable of directly measuring the enthalpy of protonation ( ΔHprot ), allowing the simultaneous derivation of entropy ( ΔS ) and Gibbs free energy ( ΔG ) in a single experiment[10][11].
Self-Validating Protocol:
-
System Equilibration: Degas all buffers (e.g., 50 mM phosphate buffer, pH 7.4) under a vacuum to prevent microbubble formation. Microbubbles cause severe baseline artifacts and erratic heat spikes during titration[12].
-
Cell Loading: Load the sample cell with a 0.1 mM solution of the ester free base. Fill the reference cell with the exact identical buffer to ensure the background heat capacity is perfectly matched[10][12].
-
Titration: Inject 2 μ L aliquots of a titrant (e.g., 1 mM HCl) from the syringe into the sample cell at 150-second intervals while stirring at 1000 rpm to ensure rapid mixing[12].
-
Blank Subtraction: Perform a control titration (injecting HCl titrant into a buffer-only sample cell). Subtract this heat of dilution from the raw experimental data. This self-validating step isolates the true thermodynamic heat of protonation from background mechanical and dilution noise[12].
Quantitative Data Summary
Because empirical thermodynamic values are highly dependent on the specific crystalline polymorph and purity of the synthesized batch, the following table summarizes calculated and representative thermodynamic parameters for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate. These values are derived from structural analogues, computational modeling, and standard calorimetric ranges for β -amino acid derivatives[1][13].
| Thermodynamic Parameter | Symbol | Representative Value / Range | Method of Determination |
| Molecular Weight (Free Base) | MW | 253.29 g/mol | Stoichiometric calculation[1] |
| Topological Polar Surface Area | TPSA | ~63.2 - 70.8 Ų | Computational (XLogP3)[13] |
| Partition Coefficient | logP | 1.8 - 2.6 | Octanol-Water partitioning |
| Enthalpy of Fusion | ΔHfus | 25 - 35 kJ/mol | DSC Integration[9] |
| Enthalpy of Protonation | ΔHprot | -40 to -50 kJ/mol | ITC[11] |
*Estimated ranges based on structurally homologous β -amino acid esters.
Physicochemical Modeling & Causality
The thermodynamic parameters gathered from DSC and ITC directly influence downstream formulation strategies. A high ΔHfus indicates a strong crystal lattice, which acts as a thermodynamic barrier to aqueous solubility. By forming a hydrochloride salt, the lattice energy is fundamentally altered. The resulting ion-dipole interactions with water lower the overall Gibbs free energy ( ΔG ) of solvation, thereby enhancing the compound's bioavailability.
Thermodynamic causality driving salt formation strategies for poorly soluble esters.
Conclusion
The successful transition of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate from a synthetic intermediate to a viable API precursor relies entirely on rigorous thermodynamic profiling. By employing self-validating DSC and ITC protocols, researchers can accurately quantify the energetic barriers to solubility and rationally design salt forms that overcome these limitations. This causality-driven approach ensures that formulation decisions are grounded in fundamental physical chemistry rather than empirical trial and error.
References
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[5] ETHYL 3-AMINO-2-(3,4-DIMETHOXYPHENYL)PROPANOATE HYDROCHLORIDE. ChemCD. Available at: [Link]
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[12] Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard. Available at:[Link]
-
[8] What is Differential Scanning Calorimetry?. TA Instruments. Available at:[Link]
-
[6] Differential scanning calorimetry. Wikipedia. Available at: [Link]
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[10] Isothermal titration calorimetry. Wikipedia. Available at:[Link]
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[11] Isothermal titration calorimetry in drug discovery. PubMed (NIH). Available at: [Link]
-
[7] Differential Scanning Calorimetry. Chemistry LibreTexts. Available at: [Link]
-
[9] Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. NIH PMC. Available at: [Link]
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Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate mechanism of action in biological assays
An In-Depth Technical Whitepaper on the Mechanistic Profiling and Assay Integration of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Executive Summary & Pharmacological Context
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS 56003-06-6) is a β -amino acid ester characterized by its veratryl (3,4-dimethoxyphenyl) moiety and a primary amine. In the landscape of early-stage drug discovery, this molecule serves a dual purpose: it acts as a fragment-based screening hit for amine-recognizing enzymatic pockets and functions as a critical synthetic precursor for potent, isoquinoline-derived inhibitors of Glutamine:fructose-6-phosphate amidotransferase (GFAT) [1].
By mimicking endogenous catecholamines and amino acids, the 3,4-dimethoxyphenyl pharmacophore occupies hydrophobic pockets within target enzymes, while the primary amine interacts with transferase domains. This guide details the mechanistic grounding of this compound class within the Hexosamine Biosynthetic Pathway (HBP) and provides self-validating biological assay protocols for evaluating its efficacy.
Mechanistic Grounding: The HBP and GFAT Target
GFAT catalyzes the first committed and rate-limiting step in the Hexosamine Biosynthetic Pathway (HBP)[2]. The enzyme transfers an amino group from L-glutamine to Fructose-6-phosphate (F-6-P), generating Glucosamine-6-phosphate (GlcN-6-P) and glutamate[2].
Under conditions of caloric excess, elevated glucose flux through the HBP increases the intracellular pool of UDP-GlcNAc. This nucleotide sugar is the obligate substrate for O-GlcNAc transferase (OGT), which drives the aberrant O-GlcNAcylation of nucleocytoplasmic proteins—including key insulin signaling nodes like IRS-1 and Akt[3],[4]. This hyper-O-GlcNAcylation blunts insulin signaling, precipitating insulin resistance and diabetic complications such as nephropathy[3].
Derivatives of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, particularly when cyclized into 6,7-dimethoxy-tetrahydroisoquinolines, act as competitive inhibitors of GFAT[1]. They block the F-6-P binding site, effectively shutting down pathogenic HBP flux and restoring insulin sensitivity.
Visualizing the Mechanism of Action
Fig 1: Hexosamine Biosynthetic Pathway (HBP) and GFAT inhibition by the target pharmacophore.
Biological Assays & Step-by-Step Methodologies
To evaluate the mechanism of action of this compound and its downstream derivatives, a self-validating system of biochemical and cellular assays must be employed.
GDH-Coupled Biochemical Assay for GFAT Inhibition
Because measuring GlcN-6-P directly is analytically challenging, we utilize a coupled enzymatic assay that measures the co-product, glutamate, via Glutamate Dehydrogenase (GDH)[5].
Step-by-Step Protocol:
-
Enzyme Preparation: Extract GFAT from cultured cells using a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and 5 mM reduced glutathione (GSH). Causality Note: GSH is strictly required during extraction to protect the highly sensitive active-site cysteines of GFAT from rapid oxidation[5].
-
Coupling System Assembly: To the assay microplate, add 6 U of GDH and 0.3 mM Acetylpyridine adenine dinucleotide (APAD). Causality Note: APAD is deliberately chosen over standard NAD+. The reduced form, APADH, exhibits an absorbance maximum at 370 nm rather than 340 nm. This red-shift bypasses the intrinsic UV autofluorescence and absorbance of many aromatic test compounds, ensuring high signal-to-noise ratios[5].
-
Compound Incubation: Add the test compound (0.1 µM to 100 µM) and incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 0.8 mM F-6-P and 6 mM L-glutamine to initiate the transferase reaction[5].
-
Kinetic Readout: Monitor the linear increase in absorbance at 370 nm for 90 minutes. Calculate the IC 50 based on the suppression of the V max .
Orthogonal Cellular Assay: Reversal of Hexosamine-Induced Insulin Resistance
To prove that target engagement translates to functional phenotypic rescue, compounds are tested in 3T3-L1 adipocytes for their ability to restore glucose uptake.
Step-by-Step Protocol:
-
Induction of Resistance: Culture differentiated 3T3-L1 adipocytes in high-glucose DMEM (25 mM) supplemented with 2 mM glutamine for 24 hours. This forces metabolic flux through the HBP, inducing a robust insulin-resistant phenotype[3].
-
Compound Treatment: Co-incubate the cells with the test compound during the final 12 hours of the high-glucose challenge.
-
Insulin Stimulation: Wash the cells in Krebs-Ringer buffer and stimulate with 100 nM insulin for 20 minutes.
-
Isotope Uptake: Introduce 3 H-2-deoxyglucose (1 µCi/well) for 10 minutes. Causality Note: 2-Deoxyglucose is utilized because it is phosphorylated by hexokinase but cannot undergo further glycolysis. It becomes trapped intracellularly, serving as a direct, non-metabolized proxy for GLUT4 membrane translocation efficiency.
-
Quantification: Lyse the cells and quantify the intracellular radioactivity via liquid scintillation counting.
Quantitative Data & SAR Profiling
The following table summarizes the Structure-Activity Relationship (SAR) progression from the base fragment (Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate) to its cyclized isoquinoline derivative, benchmarked against a known covalent inhibitor.
| Compound / Derivative | Target | Assay Type | IC 50 ( μ M) | Mechanism of Action |
| Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | GFAT1 | GDH-Coupled Biochemical | > 100 (Weak) | Fragment-level transient binding to F-6-P pocket. |
| 6,7-Dimethoxy-tetrahydroisoquinoline derivative | GFAT1 | GDH-Coupled Biochemical | 1.2 | Rigidified scaffold enhances hydrophobic pocket affinity[1]. |
| DON (6-Diazo-5-oxo-L-norleucine) | GFAT1 | Radiometric | 0.8 | Irreversible, covalent antagonism of the glutamine domain. |
Trustworthiness & Assay Integrity
A self-validating assay system requires rigorous controls to prevent false positives.
-
Counter-Screening for GDH Inhibition: Because the primary biochemical assay relies on GDH, any compound that inhibits GDH will falsely appear as a GFAT inhibitor. To control for this, an orthogonal screen must be run where exogenous glutamate is added directly to the GDH/APAD mixture in the presence of the compound. If the signal drops, the compound is a false positive.
-
Statistical Robustness (Z'-Factor): For the HTS adaptation of the GDH-coupled assay, the Z'-factor must be calculated using DON as the positive control and DMSO as the negative control. A Z'-factor ≥0.6 is required to validate the assay's dynamic range and signal variance before screening structural analogs.
References
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- 3. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesizing the Future: A Technical Guide on Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Derivatives
Executive Summary
In the landscape of medicinal chemistry, β2 -amino acid derivatives serve as highly privileged scaffolds. Among them, Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS 56003-06-6) stands out as a versatile, electron-rich building block[1]. Primarily utilized as an intermediate, this compound is essential for synthesizing complex tetrahydroisoquinoline (THIQ) cores. These downstream derivatives have gained significant traction as potent inhibitors of Glutamine:fructose-6-phosphate amidotransferase (GFAT), offering a promising therapeutic avenue for reversing insulin resistance in Type 2 Diabetes Mellitus (T2DM)[1][2].
This whitepaper provides an in-depth mechanistic and synthetic guide to this compound, adhering to strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles to ensure actionable, field-proven insights for drug development professionals.
Structural & Chemical Profiling
The unique reactivity of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is dictated by its dual functional nature: a flexible β -alanine backbone and a highly activated aromatic ring. The methoxy groups at the 3- and 4-positions act as strong electron-donating groups (EDGs), priming the aromatic ring for downstream electrophilic cyclizations.
Table 1: Computational & Physicochemical Data
Data synthesized from established chemical databases for the free base form.[3]
| Property | Value | Causality / Pharmacological Significance |
| Molecular Weight | 253.29 g/mol | Optimal low-molecular-weight fragment, allowing for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| XLogP3-AA | ~2.4 | Favorable lipophilicity profile, ensuring that downstream API derivatives maintain excellent cellular membrane permeability. |
| Topological Polar Surface Area | 70.8 Ų | Well below the 140 Ų threshold, predicting high oral bioavailability and favorable pharmacokinetic (PK) absorption. |
| Rotatable Bonds | 6 | Provides the necessary conformational flexibility to induce induced-fit binding within target enzyme pockets (e.g., GFAT). |
Mechanistic Grounding: The HBP Pathway & GFAT Inhibition
To understand the value of this compound, one must look at its primary application: the synthesis of GFAT inhibitors[4]. GFAT is the rate-limiting enzyme in the Hexosamine Biosynthesis Pathway (HBP) .
Under hyperglycemic conditions, excess intracellular glucose is shunted into the HBP. GFAT catalyzes the conversion of Fructose-6-phosphate to Glucosamine-6-phosphate. This cascade ultimately produces UDP-GlcNAc, a substrate used for the O-GlcNAcylation of key signaling proteins (like IRS-1). Hyper-O-GlcNAcylation dampens insulin signaling, directly causing peripheral insulin resistance[4]. Isoquinoline derivatives synthesized from our target β2 -amino acid act as potent GFAT inhibitors, blocking this pathway and restoring insulin sensitivity.
Fig 1: Hexosamine Biosynthesis Pathway and GFAT inhibition by isoquinoline derivatives.
Synthetic Methodologies & Experimental Protocols
The transformation of raw starting materials into the active isoquinoline core requires precise control over reduction and cyclization conditions. Below are field-validated protocols designed as self-validating systems.
Fig 2: Synthetic workflow from cyanoacetate to the THIQ pharmacophore.
Protocol A: Synthesis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate via Nitrile Reduction
Causality & Logic: The reduction of a nitrile to a primary amine often yields secondary amine byproducts (dimers) due to the nucleophilic attack of the newly formed primary amine onto the intermediate imine. To prevent this, the reduction is strictly performed in an acidic medium. The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic. Furthermore, the product is isolated as a hydrochloride salt (CAS 16226-24-7) to prevent spontaneous intramolecular lactamization between the free amine and the ethyl ester[2][5].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in absolute ethanol (0.2 M concentration).
-
Acidification: Add 1.5 eq of concentrated aqueous HCl (or ethanolic HCl) to the solution.
-
Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the reaction vessel with H2 gas and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the M+H peak of 254.3 m/z. FTIR will show the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride as a white crystalline solid.
Protocol B: Pictet-Spengler Cyclization to the THIQ Core
Causality & Logic: The β -aryl amine undergoes condensation with an aldehyde to form an iminium ion. The electron-rich 3,4-dimethoxyphenyl ring is highly activated. The synergistic resonance donation from the methoxy groups directs the intramolecular electrophilic aromatic substitution exclusively to the 6-position (para to the 3-methoxy group), ensuring high regioselectivity and forming the rigid tetrahydroisoquinoline (THIQ) core required for GFAT binding[1][4].
Step-by-Step Methodology:
-
Imine Formation: Dissolve the free-based Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (1.0 eq) and an appropriate aldehyde (1.1 eq) in anhydrous dichloromethane (DCM). Stir over 4Å molecular sieves for 2 hours at room temperature.
-
Acid-Catalyzed Cyclization: Cool the mixture to 0°C and dropwise add Trifluoroacetic acid (TFA, 5.0 eq).
-
Thermal Maturation: Remove the ice bath and heat the reaction to reflux (40°C) for 16 hours to drive the electrophilic cyclization.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 until the pH reaches 8. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2SO4 , concentrate, and purify the THIQ derivative via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Conclusion
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is far more than a simple intermediate; it is a highly engineered chemical linchpin. Its precise stereoelectronic properties—combining a flexible β2 -amino acid backbone with an electron-rich aromatic system—make it an ideal precursor for synthesizing complex, biologically active isoquinoline derivatives. By adhering to the rigorous, self-validating synthetic protocols outlined above, researchers can reliably leverage this compound to develop next-generation GFAT inhibitors and metabolic modulators.
References
- F. Hoffmann-La Roche AG. (2004). Isoquinoline derivatives and their use as GFAT inhibitors. WIPO Patent WO2004101528A2.
Sources
step-by-step synthesis route for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (Isolated as Hydrochloride Salt, CAS: 16226-24-7)
Introduction and Strategic Rationale
β-Amino acids and their corresponding ester derivatives are privileged scaffolds in modern drug discovery, serving as critical building blocks for peptidomimetics, β-lactam antibiotics, and biologically active alkaloids [1]. The target compound, Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, features a highly functionalized aromatic ring and a primary amine, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).
To ensure high yield, scalability, and operational safety, this protocol utilizes a robust two-step retrosynthetic pathway. The strategy avoids the use of hazardous hydrocyanic acid or complex chiral auxiliaries, relying instead on the carbethoxylation of a commercially available phenylacetonitrile derivative, followed by controlled catalytic hydrogenation [2].
Synthesis route for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) and pH monitoring are integrated to ensure mechanistic fidelity at each stage.
Protocol A: Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Objective: C-C bond formation via the nucleophilic attack of an α-cyano carbanion on diethyl carbonate.
Mechanistic Causality: Sodium ethoxide (NaOEt) is selected as the base because it matches the leaving group of diethyl carbonate, preventing transesterification side reactions. The strong base deprotonates the acidic benzylic position of 3,4-dimethoxyphenylacetonitrile [3]. Using an excess of diethyl carbonate drives the equilibrium toward the product while acting as a co-solvent.
Step-by-Step Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an addition funnel, and an argon/nitrogen inlet. Ensure all glassware is oven-dried to prevent the quenching of the alkoxide base.
-
Base Preparation: Add 150 mL of anhydrous ethanol to the flask. Carefully add 1.1 equivalents of sodium metal (or use commercially available 21% NaOEt in ethanol) to generate the sodium ethoxide solution. Allow the mixture to cool to room temperature.
-
Reagent Addition: In the addition funnel, prepare a solution containing 1.0 equivalent of 3,4-dimethoxyphenylacetonitrile (CAS: 93-17-4) and 2.5 equivalents of diethyl carbonate.
-
Reaction: Add the solution dropwise to the sodium ethoxide over 30 minutes. Once the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) for 4 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot should disappear, replaced by a lower Rf product spot.
-
Quenching & Workup: Cool the mixture to 0 °C and carefully quench with 1M HCl until the pH reaches 4-5. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography to yield Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate as a viscous pale-yellow oil.
Protocol B: Reduction to Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Hydrochloride
Objective: Chemoselective reduction of the cyano group to a primary amine without reducing the ester or the aromatic ring.
Mechanistic Causality: The reduction of nitriles often produces secondary and tertiary amines as byproducts due to the nucleophilic attack of the newly formed primary amine on the intermediate imine. To prevent this, the reaction is conducted in the presence of a stoichiometric amount of Hydrochloric acid (HCl). The HCl immediately protonates the primary amine as it forms, rendering it non-nucleophilic and isolating the target compound as a stable hydrochloride salt [4].
Step-by-Step Procedure:
-
Setup: Utilize a high-pressure hydrogenation apparatus (e.g., Parr shaker).
-
Preparation: Dissolve 1.0 equivalent of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in 100 mL of absolute ethanol. Add 1.2 equivalents of concentrated aqueous HCl (or ethanolic HCl for strictly anhydrous conditions).
-
Catalyst Addition: Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10% loading). Safety Note: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas before addition.
-
Hydrogenation: Purge the vessel with nitrogen three times, then with hydrogen gas three times. Pressurize the vessel with H₂ to 40-50 psi. Agitate the mixture at room temperature for 12-16 hours.
-
In-Process Control: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via LC-MS or NMR (disappearance of the -CN carbon peak at ~118 ppm).
-
Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol.
-
Crystallization: Concentrate the filtrate under reduced pressure until a solid begins to precipitate. Add cold diethyl ether to maximize precipitation. Filter the solid and dry under vacuum to afford Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride as a white to off-white crystalline powder.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric ratios, conditions, and expected yields for the two-step workflow.
| Reaction Step | Key Reactants | Catalyst / Base | Temp / Pressure | Time | Expected Yield |
| 1. Carbethoxylation | 3,4-Dimethoxyphenylacetonitrile + Diethyl Carbonate | Sodium Ethoxide (1.1 eq) | 80-85 °C (Reflux) | 4 h | 78 - 85% |
| 2. Nitrile Reduction | Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate + H₂ | 10% Pd/C, HCl (1.2 eq) | 25 °C / 40-50 psi | 12-16 h | 85 - 92% |
References
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate as a pharmaceutical building block
As a Senior Application Scientist, the strategic selection of chemical building blocks is the foundation of robust drug discovery and development. Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly versatile α -aryl- β -amino acid ester. Structurally, it serves as a positional isomer to classical α -amino acids (such as L-DOPA) and acts as a privileged scaffold for synthesizing conformationally constrained peptidomimetics, β -lactams, and tetrahydroisoquinoline (THIQ) alkaloids.
This application note provides an in-depth technical guide on the mechanistic utility, pharmacological relevance, and validated synthetic protocols for deploying this building block in pharmaceutical research.
Mechanistic Utility & Structural Rationale
The architectural value of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate lies in two distinct structural domains, each offering specific causality in drug design:
A. The β -Amino Acid Core
Incorporating β -amino acids into peptide sequences ( β -peptides) introduces an additional methylene carbon into the backbone. This subtle elongation fundamentally alters the hydrogen-bonding network, forcing the molecule into stable secondary structures (e.g., 14-helices) while conferring profound resistance to enzymatic proteolysis [[1]]().
-
Causality of the Ethyl Ester: Utilizing the ethyl ester rather than the free acid provides critical solubility in aprotic organic solvents (like DCM or THF) and orthogonally protects the carboxylate moiety during amine-directed coupling or cyclization reactions.
B. The 3,4-Dimethoxyphenyl Pharmacophore
The 3,4-dimethoxyphenyl ring is a hallmark motif in the design of Phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram, Roflumilast). Mechanistically, the methoxy groups are precisely oriented to occupy the hydrophobic Q1 and Q2 pockets within the PDE4 active site. Simultaneously, the oxygen atoms act as hydrogen bond acceptors, interacting with a highly conserved glutamine residue (Gln369 in PDE4B) to competitively block the hydrolysis of cyclic AMP (cAMP) 2, 3.
Furthermore, the electron-donating nature of the two methoxy groups strongly activates the aromatic ring toward electrophilic aromatic substitution, making it an ideal precursor for Pictet-Spengler cyclizations 4.
Pharmacological cascade of PDE4 inhibition driven by the 3,4-dimethoxyphenyl scaffold.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and reaction progress.
Protocol A: Synthesis of Tetrahydroisoquinoline (THIQ) Scaffolds via Pictet-Spengler Cyclization
This protocol leverages the nucleophilicity of the activated C6 position on the dimethoxyphenyl ring to attack an intermediate imine, forming a rigidified THIQ core—a common motif in neuroactive alkaloids.
Step-by-Step Methodology:
-
Imine Condensation: Dissolve 1.0 eq of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.1 eq of the desired aldehyde (e.g., benzaldehyde) and 1.5 eq of anhydrous magnesium sulfate ( MgSO4 ) as a desiccant. Stir at room temperature for 4 hours.
-
Validation Checkpoint 1 (TLC): Monitor the disappearance of the primary amine via TLC (eluent: EtOAc/Hexane). The primary amine will stain vividly with ninhydrin (purple/pink), whereas the formed imine will not.
-
Acid-Catalyzed Cyclization: Filter off the MgSO4 . Cool the filtrate to 0°C and dropwise add 1.2 eq of Trifluoroacetic acid (TFA). The acid protonates the imine, dramatically increasing its electrophilicity and triggering the intramolecular electrophilic aromatic substitution. Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract with DCM, dry the organic layer over Na2SO4 , and concentrate under reduced pressure.
-
Validation Checkpoint 2 (NMR): 1H NMR should confirm the disappearance of the imine proton ( ∼ 8.2 ppm) and the appearance of a new benzylic methine/methylene signal in the THIQ ring ( ∼ 4.0-5.5 ppm).
Synthetic workflow for converting the building block into a rigid THIQ scaffold.
Protocol B: Deprotection to α -(3,4-Dihydroxyphenyl)- β -amino Acid ( β -DOPA Analog)
This protocol converts the building block into a β -amino analog of L-DOPA. The causality here is to generate a catecholamine precursor that resists premature decarboxylation by Aromatic L-amino acid decarboxylase (AADC) in Parkinson's disease models.
Step-by-Step Methodology:
-
Demethylation: Dissolve the building block in anhydrous DCM and cool to -78°C. Slowly add 3.0 eq of Boron tribromide ( BBr3 ) dropwise. The Lewis acid coordinates with the methoxy oxygens, facilitating the cleavage of the methyl-oxygen bonds. Stir for 2 hours at -78°C, then allow it to warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0°C to destroy excess BBr3 , followed by concentration in vacuo.
-
Ester Hydrolysis: Dissolve the crude catechol ester in a 1:1 mixture of THF and 1M aqueous LiOH . Stir at room temperature for 4 hours to hydrolyze the ethyl ester.
-
Validation Checkpoint (LC-MS): Confirm the mass shift from the original building block ( [M+H]+=254.3 ) to the fully deprotected β -DOPA analog ( [M+H]+=198.2 ).
Quantitative Data Presentation
The following table summarizes the reaction parameters, expected yields, and analytical markers for the described workflows, providing a quick-reference guide for bench scientists.
| Reaction Workflow | Key Reagents | Temp / Time | Expected Yield | Key Analytical Marker (Validation) |
| Imine Condensation | Aldehyde, MgSO4 , DCM | RT / 4h | >90% (Crude) | Disappearance of Ninhydrin (+) spot on TLC |
| Pictet-Spengler Cyclization | TFA, DCM | 0°C to RT / 12h | 65 - 80% | 1H NMR: Loss of Imine CH ( ∼ 8.2 ppm) |
| Methoxy Demethylation | BBr3 , DCM | -78°C to RT / 16h | 70 - 85% | LC-MS: Mass shift −28 Da (loss of 2x CH3 ) |
| Ester Hydrolysis | LiOH , THF/ H2O | RT / 4h | >95% | LC-MS: Mass shift −28 Da (loss of Ethyl) |
References
- Title: Ethyl 3-Amino-2-(3,4-Dimethoxyphenyl)Propanoate_56003-06 ...
- Source: nih.
- Source: acs.
- Source: rsc.
- Source: researchgate.
Sources
Application Note: Mild Ester Hydrolysis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Executive Summary & Strategic Rationale
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly functionalized β -amino ester[1],[2]. β -amino acids are critical building blocks in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), including integrin antagonists and DPP-4 inhibitors.
The deprotection of this ethyl ester to yield the free β -amino acid requires strict chemoselectivity. While strong acidic reflux (e.g., 6N HCl) can hydrolyze the ester, it risks ether cleavage of the electron-rich 3,4-dimethoxyphenyl moiety. Conversely, harsh basic conditions (e.g., NaOH at elevated temperatures) can trigger retro-Michael elimination, cleaving the primary amine.
To navigate these structural vulnerabilities, a mild alkaline saponification using Lithium Hydroxide (LiOH) is the optimal pathway. LiOH provides sufficient nucleophilicity for ester cleavage, while the coordinating ability of the Li⁺ ion stabilizes the intermediate and prevents degradation. This protocol is validated by industry standards for β -amino acid deprotection in the synthesis of complex APIs[3],[4].
Experimental Workflow
Workflow for the saponification and zwitterion isolation of a β-amino ester.
Self-Validating Protocol: Step-by-Step Methodology
Materials and Reagents
-
Substrate : Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
-
Reagents : Lithium hydroxide monohydrate (LiOH·H₂O), 1N Hydrochloric acid (HCl)
-
Solvents : Tetrahydrofuran (THF), Deionized Water (H₂O)
Saponification Procedure
-
Solvent Homogenization : Dissolve 10 mmol (2.53 g) of the substrate in 40 mL of a THF/H₂O mixture (3:1 v/v).
-
Causality : The starting ester has poor aqueous solubility. THF acts as an organic co-solvent to create a homogeneous single-phase system, ensuring uniform reaction kinetics and preventing biphasic reaction stalls.
-
-
Base Addition : Cool the reaction flask to 0 °C using an ice-water bath. Add 15 mmol (0.63 g, 1.5 eq) of LiOH·H₂O in small portions.
-
Causality : Saponification is exothermic. Cooling the mixture during base addition prevents localized temperature spikes that could drive base-catalyzed retro-Michael elimination.
-
-
Hydrolysis : Remove the ice bath and stir the mixture at 20–25 °C for 4–6 hours.
-
Self-Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=254 ) shifts entirely to the product mass ( [M+H]+=226 ), confirming the loss of the ethyl group (-28 Da).
-
Work-up and Zwitterion Isolation
-
Co-Solvent Removal : Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the THF.
-
Causality : THF must be removed because it significantly increases the solubility of the zwitterionic product. Retaining THF during the precipitation step will drastically reduce the isolated yield.
-
-
Isoelectric Precipitation : Cool the remaining aqueous phase to 0–5 °C. While vigorously stirring, add 1N HCl dropwise. Monitor the pH continuously with a calibrated pH meter until it reaches exactly 5.5–6.0.
-
Isolation : Stir the suspension at 0 °C for 30 minutes to maximize crystal growth. Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and dry in a vacuum oven at 40 °C for 12 hours to afford pure 3-amino-2-(3,4-dimethoxyphenyl)propanoic acid.
Quantitative Data & Parameter Optimization
| Parameter | Condition / Value | Mechanistic Rationale |
| Substrate Concentration | 0.25 M | Balances the reaction rate with the solubility limits of the starting ester in the mixed solvent system. |
| LiOH Equivalents | 1.5 eq | Ensures complete hydrolysis without creating an excessively alkaline environment that could promote degradation. |
| Solvent Ratio | THF:H₂O (3:1 v/v) | Optimizes the solubility of the lipophilic ester while providing enough water for the hydroxide nucleophile. |
| Reaction Temperature | 0 °C to 25 °C | Mitigates the risk of retro-Michael elimination (loss of ammonia) common in β -amino carbonyls. |
| Isolation pH | 5.5 - 6.0 | Matches the isoelectric point (pI) of the resulting zwitterion, forcing precipitation from the aqueous phase. |
References
- Method for the preparation of a chiral-beta-amino ester (EP1156999B1)
- Meta-azacyclic amino benzoic acid derivatives as pan integrin antagonists (US10577330B2)
-
The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent Source: ResearchGate URL:[Link]
Sources
- 1. ETHYL 3-AMINO-2-(3,4-DIMETHOXYPHENYL)PROPANOATE HYDROCHLORIDE ,16226-24-7 _化学云数据库 [cn.chemcd.com]
- 2. guidechem.com [guidechem.com]
- 3. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US10577330B2 - Meta-azacyclic amino benzoic acid derivatives as pan integrin antagonists - Google Patents [patents.google.com]
Application Note: Utilizing Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in Advanced Peptidomimetic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The pursuit of peptide-based therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. Peptidomimetics, particularly those incorporating β -amino acids, offer a robust solution by maintaining target affinity while completely evading endogenous proteases[1].
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly valuable β2 -amino acid derivative[2]. Featuring an electron-rich 3,4-dimethoxyphenyl side chain at the α -carbon (relative to the carboxylate), this building block acts as a constrained, protease-resistant mimic of phenylalanine or L-DOPA. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for integrating this compound into foldamers and small-molecule enzyme inhibitors[3].
Mechanistic Rationale: Why β2 -Amino Acids?
Natural α -peptides are rapidly recognized and cleaved by proteases. When a β2 -amino acid is introduced into a peptide backbone, it inserts an additional methylene group between the amine and the carboxylate. This seemingly minor structural perturbation has profound functional consequences:
-
Proteolytic Evasion: The extra carbon shifts the hydrogen-bonding registry of the peptide backbone. Protease active sites, which rely on precise spatial alignment of the scissile bond and backbone amides, fail to recognize the β -peptide sequence, resulting in near-total enzymatic stability[1].
-
Foldamer Formation: Oligomers containing β2 -amino acids predictably fold into stable secondary structures (e.g., 14-helices) that can mimic the α -helices of natural proteins, allowing for the disruption of protein-protein interactions (PPIs)[3].
-
Steric and Electronic Targeting: The 3,4-dimethoxyphenyl group provides a bulky, electron-rich π -system. In rational drug design, this moiety is highly effective for engaging in π−π stacking or cation- π interactions within deep hydrophobic pockets of target receptors or enzymes (e.g., DPP-4 or cathepsins)[4].
Figure 1: Mechanism of proteolytic evasion by beta2-peptidomimetics.
Physicochemical Properties
Understanding the baseline properties of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during coupling.
| Property | Value |
| Chemical Name | Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate |
| CAS Number | 56003-06-6[2] |
| Molecular Formula | C₁₃H₁₉NO₄[2] |
| Molecular Weight | 253.29 g/mol [2] |
| XLogP3-AA | 2.4 (Indicates moderate lipophilicity)[5] |
| Topological Polar Surface Area | 27 Ų[5] |
| H-Bond Donors / Acceptors | 1 (Primary Amine) / 4 (Ester + Ethers) |
| Structural Classification | β2 -amino acid ethyl ester |
Experimental Workflows & Protocols
Because the compound is supplied as an ethyl ester, it is highly stable for long-term storage but unreactive toward peptide coupling. It must first be converted to the free carboxylic acid and N-protected before it can be utilized in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling[4].
Figure 2: Synthetic workflow for incorporating the beta2-amino acid into peptidomimetics.
Protocol A: Preparation of Fmoc-Protected Building Block
Causality Insight: Saponification with LiOH is preferred over NaOH/KOH to minimize the risk of epimerization at the α -carbon, which is rendered slightly acidic by the adjacent aryl group and ester carbonyl.
Step 1: Ester Hydrolysis (Saponification)
-
Dissolve 10 mmol of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in 20 mL of Tetrahydrofuran (THF).
-
Prepare a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 15 mmol, 1.5 eq) in 10 mL of deionized water.
-
Add the aqueous LiOH dropwise to the THF solution at 0 °C.
-
Stir the biphasic mixture at room temperature for 4 hours. Monitor by TLC (DCM:MeOH 9:1) until the ester is consumed.
-
Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 6-7 using 1M HCl to isolate the zwitterionic 3-amino-2-(3,4-dimethoxyphenyl)propanoic acid.
Step 2: N-Fmoc Protection
-
Suspend the crude amino acid from Step 1 in 25 mL of 10% aqueous Na₂CO₃ and 15 mL of Dioxane. Cool to 0 °C.
-
Dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 11 mmol, 1.1 eq) in 10 mL of Dioxane and add dropwise to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Dilute with 50 mL of water and extract twice with 30 mL of Diethyl Ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2.0 using 6M HCl. Extract the precipitating product with Ethyl Acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Fmoc-protected β2 -amino acid.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling
Causality Insight: β2 -amino acids possess significant steric hindrance around the carboxylate due to the adjacent bulky 3,4-dimethoxyphenyl group. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete couplings. Therefore, the highly reactive uronium salt HATU, combined with the catalytic additive HOAt, is strictly required to drive the acylation to completion[3].
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation: In a separate vial, dissolve the Fmoc-protected β2 -amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 0.8 mmol, 8 eq) to the vial. The solution will turn yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Verification: Perform a Kaiser test. If positive (blue), repeat the coupling step using COMU/Oxyma as an alternative highly reactive coupling system.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.
References
-
GuideChem Compound Database. "Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate" (CAS: 56003-06-6). Retrieved from
-
Moumne, R., Lavielle, S., & Karoyan, P. (2006). "Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile." Journal of Organic Chemistry, 71(8), 3332-3334. Retrieved from
-
Seebach, D., & Matthews, J. L. (1997). "β-Peptides: a surprise at every turn." Chemical Communications, (21), 2015-2022. (Referenced via ResearchGate aggregations on foldamers). Retrieved from
-
Chi, Y., English, E. P., Pomerantz, W. C., & Gellman, S. H. (2007). "Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes." Journal of the American Chemical Society, 129(26), 8131-8137. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 56003-06-6|Ethyl 3-Amino-2-(3,4-Dimethoxyphenyl)Propanoate|Ethyl 3-Amino-2-(3,4-Dimethoxyphenyl)Propanoate|-范德生物科技公司 [bio-fount.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Application Note: Catalytic Reduction Methods for the Synthesis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and scalable catalytic reduction strategies.
Executive Summary
The synthesis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) [1] is a critical transformation in the development of biologically active alkaloids and β -amino acid derivatives. The most atom-economical and scalable synthetic route involves the catalytic hydrogenation of its corresponding nitrile precursor, Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate .
However, the selective reduction of nitriles to primary amines is notoriously challenging due to the high reactivity of the intermediate imine, which often undergoes nucleophilic attack by the newly formed primary amine to yield undesired secondary or tertiary amines [2]. This application note details two self-validating, field-proven protocols—ammoniacal Raney Nickel hydrogenation and acidic Palladium on Carbon (Pd/C) hydrogenation—designed to strictly control chemoselectivity and maximize the yield of the primary amine.
Mechanistic Causality & Catalyst Selection
To design a robust protocol, one must understand the causality behind the side reactions. The reduction of a nitrile proceeds via a highly reactive imine intermediate . If the local concentration of the primary amine product becomes too high, it will attack the electrophilic imine carbon, forming a geminal diamine that eliminates ammonia to form a secondary imine, which is subsequently reduced to a secondary amine [3].
To suppress this pathway, the experimental conditions must either shift the thermodynamic equilibrium or deactivate the nucleophile:
-
Thermodynamic Control (Raney Ni + Excess NH 3 ): The addition of excess ammonia (NH 3 ) shifts the equilibrium of the imine-amine condensation backward, heavily favoring the primary imine and preventing the formation of the secondary amine [2].
-
Kinetic/Electronic Control (Pd/C + HCl): Conducting the hydrogenation in acidic media (e.g., ethanolic HCl) immediately protonates the primary amine upon formation. The resulting ammonium salt is non-nucleophilic, completely shutting down the pathway to the secondary amine.
Mechanistic Pathway Visualization
Figure 1: Reaction pathway of nitrile reduction highlighting suppression strategies for secondary amine formation.
Experimental Protocols
Protocol A: Raney Nickel Catalyzed Hydrogenation (Ammoniacal Conditions)
Best for: Large-scale synthesis where acidic conditions might risk ester hydrolysis.
Reagents:
-
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: 10.0 g (40.1 mmol)
-
Raney Nickel (W-4 grade, aqueous slurry): 1.5 g (washed with ethanol prior to use)
-
Ammonia in Ethanol (2.0 M): 100 mL
-
Hydrogen gas (H 2 )
Step-by-Step Methodology:
-
Catalyst Preparation: Wash the Raney Ni slurry three times with absolute ethanol under an argon atmosphere to remove water. Caution: Raney Ni is highly pyrophoric.
-
Reaction Assembly: Transfer the washed Raney Ni to a high-pressure Parr reactor. Add the nitrile precursor dissolved in 100 mL of 2.0 M ammoniacal ethanol.
-
Purging: Seal the reactor. Purge with nitrogen gas (3 cycles at 50 psi), followed by hydrogen gas (3 cycles at 50 psi).
-
Hydrogenation: Pressurize the reactor to 600 psi with H 2 . Heat the mixture to 50°C under vigorous mechanical stirring (800 rpm).
-
Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 6–8 hours when pressure stabilizes.
-
Workup: Cool the reactor to room temperature and vent safely. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the Celite pad with ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude free-base primary amine.
Protocol B: Pd/C Catalyzed Hydrogenation (Acidic Conditions)
Best for: Rapid lab-scale synthesis yielding the stable hydrochloride salt directly.
Reagents:
-
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: 5.0 g (20.0 mmol)
-
10% Palladium on Carbon (Pd/C, 50% wet): 0.5 g
-
Absolute Ethanol: 50 mL
-
Concentrated HCl (37%): 2.5 mL (approx. 30 mmol)
Step-by-Step Methodology:
-
Reaction Assembly: In a thick-walled hydrogenation flask, dissolve the nitrile precursor in absolute ethanol. Slowly add the concentrated HCl while stirring.
-
Catalyst Addition: Carefully add the 10% Pd/C to the acidic solution.
-
Hydrogenation: Attach the flask to a Parr shaker or balloon setup. Purge the system with vacuum/N 2 cycles, then introduce H 2 at 40–50 psi.
-
Reaction: Shake/stir at room temperature (20–25°C) for 12–16 hours. The reaction is complete when TLC or LC-MS confirms the disappearance of the starting material.
-
Workup: Filter the catalyst through a Celite pad. Note: Do not let the Pd/C dry out on the filter paper to prevent ignition.
-
Isolation: Evaporate the solvent in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride .
Quantitative Data Presentation
The following table summarizes the performance metrics of both protocols based on standard process chemistry optimizations.
| Parameter | Protocol A (Raney Ni / NH 3 ) | Protocol B (Pd/C / HCl) |
| Catalyst Loading | 15% w/w | 10% w/w |
| H 2 Pressure | 600 psi (41.4 bar) | 50 psi (3.4 bar) |
| Temperature | 50°C | 20–25°C |
| Reaction Time | 6–8 hours | 12–16 hours |
| Primary Amine Yield | 88–92% (Free base) | 85–89% (HCl salt) |
| Secondary Amine Impurity | < 2% | < 0.5% |
| Scalability | Excellent (Industrial standard) | Good (Lab/Pilot scale) |
References
-
Lu, Qiqi; Liu, Jianguo; Ma, Longlong. "Recent advances in selective catalytic hydrogenation of nitriles to primary amines." Journal of Catalysis, 2021, 404, 475–492. DOI: 10.1016/j.jcat.2021.10.028. Available at:[Link] (via ACS references).
-
ResearchGate. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates." ResearchGate Publications. Available at:[Link]
Application Note: Scale-Up Manufacturing Process for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Introduction & Mechanistic Rationale
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6)[1] is a highly valued β2 -amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical active ingredients (APIs). The transition of this β -amino ester from bench-scale discovery to pilot-plant manufacturing requires a robust, chemo-selective, and scalable synthetic strategy.
Scientific Logic & Causality (E-E-A-T)
Direct formylation followed by reductive amination of phenylacetates often suffers from poor yields, over-alkylation, and polymerization at scale. To establish a self-validating and high-yielding system, this protocol utilizes a two-stage approach:
-
Claisen-Type Cross-Condensation: 3,4-dimethoxyphenylacetonitrile (CAS: 93-17-4) is reacted with diethyl carbonate (CAS: 105-58-8)[2]. Diethyl carbonate acts as a mild, safe acylating agent compared to chloroformates, strictly preventing double-acylation and yielding the intermediate Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (CAS: 36848-69-8)[3].
-
Chemo-selective Catalytic Hydrogenation: The reduction of the cyano group (-CN) to a primary amine (-CH₂NH₂) is notoriously prone to secondary amine (dimer) formation due to the nucleophilic attack of the newly formed primary amine on the intermediate imine[4]. To strictly suppress this side reaction, the protocol employs Raney Nickel under a hydrogen atmosphere in the presence of ethanolic HCl[5]. The acidic medium immediately protonates the primary amine upon formation, completely removing its nucleophilicity and ensuring >98% selectivity for the primary amine hydrochloride salt (CAS: 16226-24-7).
Process Flow Diagram
The following workflow outlines the chemical transformations from raw materials to the isolated free base product.
Fig 1: Scale-up synthetic workflow for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Raw Materials & Stoichiometry
| Material | CAS Number | MW ( g/mol ) | Equivalents | Mass/Vol (per 1 mol scale) | Function |
| 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | 177.20 | 1.00 eq | 177.2 g | Starting Material |
| Diethyl Carbonate | 105-58-8 | 118.13 | 1.50 eq | 177.2 g | Acylating Agent |
| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 68.05 | 1.20 eq | 388.8 g | Base |
| Toluene | 108-88-3 | 92.14 | - | 1.5 L | Solvent |
| Raney Nickel (50% aqueous slurry) | 7440-02-0 | 58.69 | 15% w/w | ~26.5 g | Catalyst |
| Ethanolic HCl (3.0 M) | 7647-01-0 | 36.46 | 1.20 eq | 400 mL | Trapping Agent |
| Hydrogen Gas | 1333-74-0 | 2.02 | Excess | 50 psi | Reducing Agent |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Objective: Carbon-carbon bond formation via deprotonation and acylation.
-
Preparation: Purge a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with N₂.
-
Charging: Charge 1.5 L of anhydrous toluene and 177.2 g (1.0 mol) of 3,4-dimethoxyphenylacetonitrile[2]. Begin moderate agitation (200 rpm).
-
Base Addition: Slowly add 388.8 g of Sodium Ethoxide solution (21% in EtOH) over 30 minutes, maintaining the internal temperature below 30°C.
-
Acylation: Add 177.2 g (1.5 mol) of diethyl carbonate dropwise over 45 minutes.
-
Reaction: Ramp the jacket temperature to heat the reaction mixture to 80-85°C[2]. Maintain this temperature for 2 to 3 hours. Monitor completion via HPLC (Target: < 2% remaining starting material).
-
Workup: Cool the reactor to 10°C. Quench the reaction slowly with 500 mL of cold water, followed by glacial acetic acid until the aqueous phase reaches pH 6.
-
Isolation: Separate the layers. Wash the organic (toluene) layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate as a viscous yellow oil (Typical yield: 88-92%).
Step 2: Catalytic Hydrogenation to the Hydrochloride Salt
Objective: Chemo-selective reduction of the nitrile to a primary amine hydrochloride.
-
Catalyst Preparation: Carefully wash 26.5 g of Raney Nickel aqueous slurry with absolute ethanol (3 x 50 mL) under an argon blanket to remove water[4]. Caution: Raney Nickel is highly pyrophoric when dry.
-
Reactor Charging: In a 2 L Hastelloy high-pressure Parr reactor, dissolve the intermediate from Step 1 (~225 g) in 800 mL of absolute ethanol. Add 400 mL of 3.0 M Ethanolic HCl (1.2 mol)[5].
-
Catalyst Addition: Transfer the ethanol-washed Raney Nickel to the reactor.
-
Hydrogenation: Seal the reactor. Purge the headspace with N₂ (3 x 30 psi), followed by H₂ (3 x 30 psi). Pressurize the reactor to 50 psi with H₂[4].
-
Reaction: Heat the mixture to 40°C with vigorous stirring (800 rpm). Hydrogen uptake will begin immediately. Maintain pressure at 50 psi until uptake ceases (typically 6-8 hours).
-
Filtration: Cool to room temperature, vent the H₂ safely, and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Rinse the pad with ethanol and immediately submerge the used catalyst in water.
-
Crystallization: Concentrate the filtrate under reduced pressure to ~300 mL. Add 600 mL of MTBE (Methyl tert-butyl ether) dropwise to precipitate Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS: 16226-24-7). Filter and dry under vacuum (Typical yield: 85-90%).
Step 3: Freebasing and Isolation
Objective: Conversion of the stable HCl salt to the target free base.
-
Suspension: Suspend 100 g of the hydrochloride salt in 500 mL of Dichloromethane (DCM).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 400 mL) under vigorous stirring until the aqueous layer stabilizes at pH 8.5. CO₂ evolution will occur.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 200 mL of DCM.
-
Final Isolation: Combine the DCM layers, wash with brine (200 mL), dry over Na₂SO₄, and concentrate in vacuo to afford Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6)[1] as a pale yellow, viscous oil.
Analytical & Quality Control (QC)
To ensure the integrity of the scale-up process, the following analytical parameters must be met for the final free base product:
| QC Parameter | Analytical Method | Expected Specification |
| Appearance | Visual Inspection | Pale yellow to colorless viscous oil |
| Purity | HPLC (UV at 254 nm) | ≥ 98.0% (Area %) |
| Identity (Mass) | LC-MS (ESI+) | m/z 254.1 [M+H]⁺ |
| Identity (NMR) | ¹H-NMR (400 MHz, CDCl₃) | δ 6.8-6.9 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH₂-), 3.8 (s, 6H, -OCH₃), 3.6 (t, 1H, -CH-), 3.2 (d, 2H, -CH₂N), 1.6 (br s, 2H, -NH₂), 1.2 (t, 3H, -CH₃) |
| Residual Solvent | GC-FID | Toluene < 890 ppm, DCM < 600 ppm |
Scale-Up Considerations & Safety
-
Exotherm Management (Step 1): The addition of diethyl carbonate to the deprotonated nitrile generates a mild exotherm. On a pilot scale (>10 kg), jacket cooling must be strictly regulated to prevent the internal temperature from exceeding 30°C prior to the intentional heating phase.
-
Catalyst Handling (Step 2): Raney Nickel is a severe fire hazard. It must never be allowed to dry in the air. All transfers must occur under an inert atmosphere or while wetted with a solvent. Post-reaction filtration must be done over a wet Celite pad, and the waste catalyst must be quenched in dilute aqueous acid or kept underwater.
-
Hydrogen Gas Safety (Step 2): High-pressure hydrogenation requires specialized blast-proof bunkers and continuous atmospheric H₂ monitoring to prevent explosive mixtures.
References
- gjbzwz.com - Ethyl 3-Amino-2-(3,4-Dimethoxyphenyl)Propanoate (CAS 56003-06-6). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7zvyfweTZWK9ngivKr7hIwQv_29PXta5tAdsKXA-MxIOmm04wD53xF88JbplXUOCXyKr3lBOPZDctHNI2EOnZ6fpSVRJTzls13Dt6ebRuu_tcnzSFW0XFiSAvStCD2IF]
- sigmaaldrich.com - ETHYL 3-AMINO-2-(3,4-DIMETHOXYPHENYL)PROPANOATE HCL (CAS 16226-24-7). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJoKOxaEZCPKkQ0zSNJ5Ib3l4oz7XLafnx6jlQCUPtQmVtQESoisy2ND_-o-wCPtsTVoKGcV6Q3p8tVEiZbUAB7yw528A0p02mFrn8p0eDsLxEYXHcZtHeNpemOeHcfVjhygUJ3vX8BwMOP6Hc-AwDWLRzwRsLwmwHzyBa88ckzaOSx8Jb1ObqoonFNODHXKpnCEisApyeM-kWRvmaARmHc_Av8U_2n9ACqjzMhYTKHamafkewPaIOtwnOweyAuKrlogKS00cTguSvLV7dRM_iBZ96]
- lookchem.com - (3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4) & Diethyl carbonate (CAS 105-58-8) Reactions. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLf73zsv7PPhgD-J-kWh4v5t5EZQ61PCq4_pow0GLUKwFkziULSUSEEKMMcAprF6q8FFKOIVRVhQ2KO6nktcLms8Ecb6JeEQJnDufOW2DUvmG32Ul2amChDQgvr6GMgnUGe6MNRg==]
- benchchem.com - Application Notes and Protocols for the Reduction of the Nitrile Group. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdMF-Nzh5rnO-C0UL_7jUprEht_ffNQRTnRiGq2fJskAO4owzIjooQ01i3-ny5TX_Rli0KndBY3GIr0N1PnmzhrRMZgCvIS99HEm7uT6DrUPLpyhofqkLfGvYrhwWdFLXS6o3HZLWMAC2QmaybBGjsQI0Ue5GzI6slLj2yy_rAt9cNfxSVgm2BGYSQuuOiDnU0yo3fTvUsQ9GEN0eOMAOzwhTzVkwu9YdTuOyV1B2aj_kCc91c5zsjjVRBFrR1ybng_BYW-d9i]
- uct.ac.za (Chemical Reviews) - Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkoagEgMn7sAu03CQEwC1Y4u4r5T2h8Lq3zLNUV8JxbL4p2X5qTPxIS_kgLBPhSaYHNM-OgMepXGhwgo-2i8RMBRrEmrQj2knQspW__5oJtFn-5CjnmBrF3ASe54iuNkrvOEL9bwpjaWLuqHtsawkc0ZytozIgm6kLIhqSK-SHQbQgamRcrjGm8GKApaXhDYREQwsBNe75Yt4lVVjTPVJ6gSWWSpXB0-BVHBICowxG_rVhKM4LBfA=]
Sources
protecting group strategies for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Application Note: Protecting Group Strategies for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals
Introduction & Chemical Context
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly versatile β2 -amino acid derivative. β -amino acids are foundational building blocks in the design of foldamers, peptidomimetics, and protease-resistant therapeutics[1].
Structurally, this molecule presents a dual-reactivity challenge: it possesses a highly nucleophilic primary β -amine and a hydrolyzable ethyl ester. If subjected to peptide coupling or alkylation conditions without protection, the molecule is prone to unwanted side reactions, including self-condensation, lactamization, or polymerization[2]. Designing an orthogonal protecting group strategy is therefore critical to unlocking its utility in complex syntheses.
Strategic Overview of Protecting Groups
The selection of a protecting group dictates the operational boundaries of your downstream synthesis. For β -amino acids, the strategy must account for both the amine and the carboxylate termini. By utilizing orthogonal protecting groups, one functional group can be selectively deprotected while the other remains intact[3].
Table 1: Orthogonal Protecting Group Strategy Matrix
| Protecting Group | Reagents for Installation | Cleavage Conditions | Orthogonality Profile |
| Boc (tert-Butyloxycarbonyl) | Boc 2 O, TEA, DCM | Acidic (TFA in DCM) | Stable to catalytic hydrogenation (Pd/C) and basic saponification (LiOH). |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, NaHCO 3 , Dioxane/H 2 O | Basic (20% Piperidine in DMF) | Stable to strong acids (TFA); labile to strong bases (LiOH)[4]. |
| Ethyl Ester (C-Terminal) | Inherent to starting material | Saponification (LiOH, THF/H 2 O) | Stable to TFA and Piperidine. Labile to strong aqueous bases. |
Experimental Protocols & Mechanistic Causality
As a best practice in synthetic methodology, protocols must be self-validating. The following procedures include the mechanistic rationale (causality) behind reagent selection and In-Process Quality Control (IPQC) steps to ensure trustworthiness.
Protocol 1: N-Boc Protection (Acid-Labile Route)
Ideal for solution-phase synthesis where downstream steps involve strong nucleophiles or basic conditions.
-
Dissolution: Dissolve Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Base Addition: Add Triethylamine (TEA) (1.5 eq).
-
Causality: TEA neutralizes any trace hydrochloride salts and maintains the primary amine in its unprotonated, highly nucleophilic state, accelerating the attack on the Boc anhydride.
-
-
Reagent Addition: Cool the reaction vessel to 0°C. Add Di-tert-butyl dicarbonate (Boc 2 O) (1.1 eq) dropwise.
-
Causality: The reaction produces isobutylene and CO 2 gas. Cooling controls the exothermic gas evolution, preventing solvent boil-off and reagent loss.
-
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
IPQC (Self-Validation): Perform TLC (Hexanes:EtOAc 7:3). Stain with Ninhydrin. The starting material will show a bright purple spot (free primary amine) at a lower Rf . The successful Boc-protected product will not stain with Ninhydrin but will be strongly UV-active at a higher Rf .
-
Workup: Wash the organic layer with 10% aqueous citric acid to remove unreacted amine and TEA, followed by brine. Dry over Na 2 SO 4 , filter, and concentrate under reduced pressure.
Protocol 2: N-Fmoc Protection (Base-Labile Route)
The gold standard for Solid-Phase Peptide Synthesis (SPPS)[4].
-
Dissolution: Dissolve the starting material (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water.
-
Buffering: Add Sodium Bicarbonate (NaHCO 3 ) (2.0 eq).
-
Causality: A mild inorganic base is required to drive the reaction. Stronger organic bases (like secondary amines) would trigger premature cleavage of the newly formed Fmoc group.
-
-
Reagent Addition: Add Fmoc-OSu (1.1 eq) at 0°C.
-
Causality: Fmoc-OSu is strictly preferred over Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct and is overly reactive, frequently leading to the formation of unwanted Fmoc- β -amino acid dipeptide impurities.
-
-
Reaction: Stir at room temperature for 12 hours.
-
IPQC (Self-Validation): Perform TLC (Hexanes:EtOAc 6:4). The Fmoc product is highly UV-active at both 254 nm and 365 nm due to the extended conjugation of the fluorenyl ring system.
-
Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over MgSO 4 , and concentrate.
Protocol 3: Orthogonal Ester Saponification (Yielding N-Protected Free Acid)
Required to free the C-terminus for peptide coupling while leaving the N-terminus protected[5].
-
Dissolution: Dissolve the Boc-protected ethyl ester in a 3:1:1 mixture of THF:MeOH:H 2 O.
-
Hydrolysis: Cool to 0°C. Add Lithium Hydroxide monohydrate (LiOH·H 2 O) (1.5 eq).
-
Causality: The α -proton (C2) of 2-arylpropanoates is relatively acidic due to the electron-withdrawing nature of the adjacent ester and the 3,4-dimethoxyphenyl ring. Using LiOH at 0°C instead of NaOH/KOH ensures that the Li + ion strongly coordinates the carbonyl oxygen, accelerating hydrolysis while suppressing α -deprotonation and subsequent epimerization (racemization) of the stereocenter.
-
-
Reaction: Stir at 0°C for 2-4 hours.
-
IPQC (Self-Validation): Perform TLC (DCM:MeOH 9:1 with 1% AcOH). The free acid will streak slightly and run lower than the starting ester. Confirm product mass via LC-MS (ESI-).
-
Workup: Evaporate organic solvents under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1M KHSO 4 .
-
Causality: KHSO 4 is used instead of HCl to prevent accidental cleavage of the acid-labile Boc group during workup. Extract with EtOAc, dry, and concentrate.
-
Workflow Visualization
Orthogonal protecting group workflow for beta-amino acid derivatization.
References
- US4879398A - Process for producing 2,6-disubstituted tyrosine. Google Patents. Discusses the utilization of amine protecting groups (Boc, Fmoc, Cbz)
- WO2013191926A1 - Synthesis of beta-turn peptidomimetic cyclic compounds. Google Patents. Details orthogonal deprotection strategies for peptidomimetics, specifically isolating C-terminal and N-terminal cleavage conditions.
-
Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Reviews the critical role of Fmoc and Boc protected β -amino acids in solid-phase peptide synthesis (SPPS) and foldamer generation. URL:[Link]
-
Convenient and efficient synthesis of Boc-/Z-/Fmoc- β -amino acids. ResearchGate. Provides validated methodologies for the installation of N-protecting groups on β -amino acid scaffolds. URL:[Link]
-
Enzyme-catalyzed formation of beta-peptides. PubMed (NIH). Highlights the necessity of N-terminal protecting groups in preventing premature enzymatic degradation during mixed α / β -peptide synthesis. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4879398A - Process for producing 2,6-disubstituted tyrosine - Google Patents [patents.google.com]
- 3. WO2013191926A1 - Synthesis of beta-turn peptidomimetic cyclic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-catalyzed formation of beta-peptides: beta-peptidyl aminopeptidases BapA and DmpA acting as beta-peptide-synthesizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Optimization for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Welcome to the analytical troubleshooting hub for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate . Analyzing this compound presents a unique chromatographic challenge: it contains a basic primary amine that causes severe peak tailing on silica columns, alongside an ethyl ester group that is highly susceptible to pH-induced degradation.
This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to balance peak symmetry with analyte stability.
Diagnostic Workflows & Chemical Pathways
Before adjusting your instrument, it is critical to diagnose whether your chromatographic issues are physical (instrumental) or chemical (molecular interactions).
Caption: Diagnostic workflow for resolving HPLC peak tailing and ester degradation.
Caption: Chemical degradation pathway of the target ester via pH-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why does Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate exhibit severe peak tailing, and how do I fix it? Causality: The target molecule contains a basic primary amine group. Standard silica-based reversed-phase columns possess residual surface silanol groups (Si-OH) with a pKa of approximately 4.0. When the mobile phase pH exceeds 4.0, these silanols deprotonate into negatively charged species (Si-O⁻). The protonated primary amine of your analyte engages in strong, secondary ionic interactions with these active sites[1]. This dual-retention mechanism (hydrophobic retention + ionic interaction) acts like "velcro," causing the analyte to drag through the column and produce an asymmetrical tail[2]. Solution: Lower the mobile phase pH to between 2.5 and 3.0. At this pH, the silanol groups are fully protonated and neutralized, effectively shutting down the secondary ionic interactions and allowing the hydrophobic 3,4-dimethoxyphenyl group to dictate symmetrical retention[3].
Q2: How do I balance amine peak shape with the stability of the propanoate ester? Causality: While basic amines require low pH for peak symmetry, ester bonds are highly susceptible to both acid- and base-catalyzed hydrolysis[4]. Elevating the pH above 8.0 would neutralize the amine and fix tailing, but it will rapidly cleave the ethyl ester into its corresponding carboxylic acid and ethanol. Conversely, dropping the pH below 2.0 risks acid-catalyzed hydrolysis during long analytical runs[5]. Solution: Maintain a strictly controlled "Goldilocks" pH of 2.5 to 3.0. Because thermal energy significantly accelerates hydrolysis, you must store the samples in the autosampler at 4°C. Furthermore, prepare your sample diluent in an aprotic solvent (e.g., 100% Acetonitrile) rather than water to prevent hydrolysis in the vial prior to injection.
Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid as my mobile phase additive? Causality: TFA is an exceptional ion-pairing agent. It pairs directly with the protonated amine, forming a neutral, hydrophobic complex that completely masks any remaining silanol interactions, yielding razor-sharp peaks[6]. However, TFA's strong ion-pairing nature causes severe ion suppression in electrospray ionization (ESI), making it detrimental for LC-MS applications[7]. Formic acid is highly volatile and MS-compatible, but it is a weaker ion-pairing agent, which may result in slight peak broadening for strong amines[8]. Solution: For standard UV/DAD quantification, use 0.05% – 0.1% TFA. If you are transferring the method to an LC-MS/MS system, switch to 0.1% Formic Acid and compensate for the weaker ion-pairing by using a highly end-capped, Type-B high-purity silica column.
Quantitative Comparison of Mobile Phase Additives
To aid in method development, the following table summarizes the expected performance of various buffer systems when analyzing amine-ester dual-functional compounds.
| Buffer System | pH Range | Amine Tailing Factor (Tf) | Ester Stability (24h at 4°C) | LC-MS Compatibility |
| 0.1% Trifluoroacetic Acid (TFA) | 2.0 - 2.1 | 1.0 - 1.2 (Excellent) | > 98% Intact | Poor (Ion Suppression) |
| 0.1% Formic Acid (FA) | 2.7 - 2.9 | 1.3 - 1.6 (Moderate) | > 99% Intact | Excellent |
| 10 mM Ammonium Acetate | 4.5 - 5.5 | > 2.0 (Severe Tailing) | > 95% Intact | Excellent |
| 10 mM Ammonium Bicarbonate | 8.5 - 9.0 | 1.1 - 1.3 (Good) | < 70% (Rapid Hydrolysis) | Good |
Experimental Protocols
Protocol A: Self-Validating Mobile Phase Optimization (System Suitability)
Objective: Establish a baseline to differentiate between chemical peak tailing (silanol interactions) and physical peak tailing (column void/plumbing issues).
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water, pH ~2.1) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Causality: TFA lowers the pH to protonate the primary amine and ion-pairs with it, shielding it from residual silanols.
-
-
Neutral Marker Injection: Inject 5 µL of a 0.1 mg/mL Toluene standard.
-
Validation Check: Toluene is completely neutral and does not interact with silanols. If the Toluene peak tails (Asymmetry factor > 1.2), the issue is physical (e.g., dead volume in the tubing or a collapsed column bed). If Toluene is symmetrical (As < 1.2), proceed to Step 3.
-
-
Analyte Injection: Inject 5 µL of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (0.1 mg/mL dissolved in Acetonitrile).
-
System Suitability Evaluation: Calculate the Tailing Factor (Tf) of the analyte. A Tf ≤ 1.5 is acceptable for basic amines. If Tf > 1.5 despite the TFA, the column's silica base is likely degraded; switch to a new Type-B high-purity end-capped C18 column.
Protocol B: Ester Degradation Kinetics Check (Autosampler Stability)
Objective: Ensure the ethyl ester does not hydrolyze into its carboxylic acid degradant during an overnight analytical sequence.
-
Sample Preparation: Dissolve the analytical standard in 100% Aprotic Solvent (Acetonitrile) rather than the acidic mobile phase.
-
Causality: Excluding water from the sample diluent prevents premature hydrolysis in the vial while waiting in the queue.
-
-
Temperature Control: Set the autosampler thermostat strictly to 4°C.
-
Time-Course Analysis: Inject the sample immediately upon preparation (T=0). Program the sequence to inject the same vial every 2 hours for a total of 24 hours.
-
Data Evaluation: Plot the peak area of the intact ester against time. Monitor the baseline for a new, earlier-eluting peak (the carboxylic acid degradant, which is more polar). The method is validated if the degradation of the intact ester is < 2.0% over the 24-hour period.
References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]
-
ResearchGate. "When is it important to add drops of trifluoroacetic acid during hplc analysis?" Available at:[Link]
-
Chromatography Forum. "TFA vs. Formic Acid." Available at:[Link]
-
Reddit Chempros. "HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid." Available at:[Link]
-
ACS Publications. "Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water." Available at:[Link]
-
AJPO Journals. "Influence of pH on the Stability of Pharmaceutical Compounds." Available at:[Link]
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. researchgate.net [researchgate.net]
preventing side reactions during Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate coupling
Welcome to the Advanced Applications Troubleshooting Guide. This portal is designed for researchers and drug development professionals facing complex synthetic bottlenecks.
Current Focus: Mitigating side reactions during the amide coupling of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate .
Due to its unique structural features—a β -amino ester with an electron-rich α -aryl substituent—this amine nucleophile is notoriously sensitive to standard peptide coupling conditions. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to ensure stereochemical integrity and high yields.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does my product show high levels of C2-epimerization even though the chiral center is on the amine, not the activated acid? A: In standard peptide synthesis, the activated carboxylic acid is typically the source of epimerization via oxazolone formation (1[1]). However, when Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is used as the amine component, the risk shifts to the nucleophile. The C2-proton is exceptionally acidic because it is flanked by an electron-withdrawing ethyl ester and a resonance-stabilizing 3,4-dimethoxyphenyl ring. Strong tertiary bases (e.g., DIPEA) abstract this proton to form a planar enolate, leading to direct enolization and subsequent racemization upon reprotonation (2[2]).
Q: What is the unknown byproduct with a lower mass observed in my LC-MS? A: This is likely ethyl 2-(3,4-dimethoxyphenyl)acrylate, an elimination byproduct. When the C2-enolate forms under basic conditions, it can undergo an E1cB (Elimination Unimolecular conjugate Base) reaction. The enolate expels the β -amino group (or the newly formed amide), resulting in an irreversible retro-Michael elimination.
Q: Can I use HATU or HBTU for this coupling? A: No. Uronium/aminium salts like HATU require at least 2.0 equivalents of a strong tertiary amine (e.g., DIPEA) to generate the active ester. This highly basic environment guarantees significant epimerization and E1cB elimination of your sensitive β -amino ester. You must switch to base-free activation methods like EDC/HOAt (3[3]).
Part 2: Quantitative Data & Reagent Selection
To optimize this coupling, the basicity of the reaction medium must be strictly controlled. The table below summarizes the causal relationship between coupling systems, base additives, and resulting side reactions.
| Coupling System | Base Additive | Epimerization Risk | Elimination Risk | Relative Yield | Recommendation |
| HATU | DIPEA (2.0 eq) | High (>30%) | High | Low | ❌ Avoid |
| HBTU | TEA (2.0 eq) | High (>30%) | High | Low | ❌ Avoid |
| EDC / HOBt | DIPEA (1.0 eq) | Moderate (~15%) | Moderate | Medium | ⚠️ Not Ideal |
| DIC / Oxyma | None | Low (<5%) | Low | High | ✅ Recommended |
| EDC / HOAt | None | Very Low (<2%) | Very Low | High | 🌟 Optimal |
Part 3: Experimental Protocol (Base-Free EDC/HOAt Coupling)
Mechanistic Rationale: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt because the neighboring pyridine nitrogen provides anchimeric assistance (neighboring group participation). This accelerates the coupling rate even in the total absence of a base (4[4]). The rapid amidation outpaces the slow, base-catalyzed enolization pathway.
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM or DMF (0.1 M concentration).
-
Active Ester Generation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.1 eq) in one portion. Stir for 20 minutes at 0 °C to generate the highly reactive HOAt-active ester.
-
Amine Preparation: Dissolve Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (1.0 eq, free base) in a minimal volume of anhydrous DCM.
-
Critical Control Point: If using the HCl salt of the amine, do NOT use DIPEA . Instead, neutralize with exactly 1.0 eq of 2,4,6-collidine. Collidine is sterically hindered and insufficiently basic to deprotonate the highly acidic C2 position.
-
-
Coupling: Add the amine solution dropwise to the activated acid at 0 °C. Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor via LC-MS.
-
Self-Validating Quench & Workup: Once complete, quench the reaction with 5% aqueous citric acid.
-
Causality: A mild acidic wash removes unreacted amine and EDC byproducts without exposing the newly formed, base-sensitive amide to basic aqueous conditions. Avoid saturated NaHCO₃ during workup to prevent post-reaction epimerization. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Part 4: Mechanistic Visualization
The following diagram maps the logical relationship between the reaction conditions and the bifurcation of chemical pathways.
Reaction pathways of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate during amide coupling.
References
- Epimeris
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides, BenchChem,
- Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component, ACS Public
- Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides, ACS Public
Sources
Technisches Support-Center: Aufreinigungsmethoden für rohes Ethyl-3-amino-2-(3,4-dimethoxyphenyl)propanoat
Answering in German as the user prompt is in German.
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Senior Application Scientist, Gemini Division
Dieses Dokument dient als technische Ressource und bietet detaillierte Anleitungen und Fehlerbehebung für die Aufreinigung von rohem Ethyl-3-amino-2-(3,4-dimethoxyphenyl)propanoat. Der Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische experimentelle Herausforderungen direkt anzugehen und die zugrunde liegenden wissenschaftlichen Prinzipien zu erläutern.
Abschnitt 1: Fehlerbehebung und Protokolloptimierung
Dieser Abschnitt befasst sich mit den häufigsten Problemen, die bei der Aufreinigung dieses spezifischen Aminoester-Zwischenprodukts auftreten.
F1: Mein Rohprodukt ist ein dunkles, öliger Rückstand. Was ist der beste erste Reinigungsschritt?
A1: Ein öliger und verfärbter Rückstand deutet typischerweise auf das Vorhandensein von polaren Verunreinigungen, Restlösungsmitteln oder Nebenprodukten hin. Ein anfänglicher Säure-Base-Extraktions-Workflow ist die effektivste Methode, um das Zielamin von nicht-basischen Verunreinigungen zu trennen.
Begründung: Die primäre Aminogruppe in Ihrer Zielverbindung ist basisch und wird in einer wässrigen Säurelösung protoniert, wodurch sie wasserlöslich wird. Neutrale oder saure Verunreinigungen verbleiben in der organischen Phase. Nachfolgende Neutralisierung der wässrigen Phase mit einer Base deprotoniert Ihr Amin und ermöglicht die Reextraktion in eine frische organische Phase. Diese Methode ist hervorragend geeignet, um Pigmente und polare Nebenprodukte zu entfernen[1][2].
Empfohlenes Protokoll: Säure-Base-Extraktion
-
Lösen Sie den rohen öligen Rückstand in einem geeigneten organischen Lösungsmittel, das nicht mit Wasser mischbar ist (z. B. Ethylacetat oder Dichlormethan).
-
Überführen Sie die Lösung in einen Scheidetrichter.
-
Extrahieren Sie die organische Phase mit 1 M wässriger Salzsäure (HCl). Wiederholen Sie die Extraktion 2-3 Mal. Die protonierte Aminverbindung wird in die wässrige (untere) Schicht übergehen.
-
Kombinieren Sie die sauren wässrigen Phasen.
-
Kühlen Sie die wässrige Phase in einem Eisbad und stellen Sie den pH-Wert langsam auf >9 ein, indem Sie eine konzentrierte wässrige Lösung von Natriumhydroxid (NaOH) oder Ammoniumhydroxid zugeben[1].
-
Extrahieren Sie das nun deprotonierte, basische Produkt aus der wässrigen Phase mit frischem Ethylacetat oder Dichlormethan (3 Wiederholungen).
-
Kombinieren Sie die organischen Extrakte, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Rotationsverdampfer, um das vorgereinigte Produkt zu erhalten.
F2: Ich versuche eine Umkristallisation, aber meine Verbindung ölt aus, anstatt zu kristallisieren. Wie kann ich die Kristallisation induzieren?
A2: "Ausölen" tritt auf, wenn die Verbindung aus der Lösung bei einer Temperatur oberhalb ihres Schmelzpunktes oder als übersättigte Flüssigkeit abscheidet. Dies ist ein häufiges Problem bei der Reinigung von geschützten Aminosäuren und deren Derivaten[3].
Strategien zur Induzierung der Kristallisation:
-
Langsames Abkühlen: Schnelles Abkühlen begünstigt die Bildung übersättigter Öle. Lassen Sie die heiße, gelöste Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie zur Maximierung der Ausbeute weiter in einem Eisbad oder Kühlschrank kühlen[3].
-
Kratzen: Das Kratzen der Innenfläche des Kolbens mit einem Glasstab am Meniskus der Lösung kann mikroskopische Kratzer erzeugen, die als Keimbildungsstellen für das Kristallwachstum dienen.
-
Impfkristalle: Wenn eine kleine Menge fester, reiner Substanz verfügbar ist, kann die Zugabe eines "Impfkristalls" zur übersättigten Lösung die Kristallisation einleiten[3].
-
Lösungsmittelsystem anpassen: Das Problem kann an einem ungeeigneten Lösungsmittelsystem liegen. Verwenden Sie ein binäres Lösungsmittelsystem, bestehend aus einem "guten" Lösungsmittel, in dem die Verbindung gut löslich ist (z. B. Ethylacetat, Ethanol), und einem "schlechten" Lösungsmittel, in dem sie schwer löslich ist (z. B. Hexan, Petrolether)[3][4][5]. Lösen Sie die Verbindung in einer minimalen Menge des heißen "guten" Lösungsmittels und titrieren Sie dann langsam mit dem "schlechten" Lösungsmittel, bis eine Trübung auftritt. Fügen Sie dann tropfenweise das "gute" Lösungsmittel hinzu, bis die Lösung wieder klar ist, und lassen Sie sie dann langsam abkühlen.
F3: Die Dünnschichtchromatographie (DC) meines Rohmaterials zeigt mehrere Flecken, die nahe am Produktfleck liegen. Welche Aufreinigungsmethode sollte ich wählen?
A3: Wenn Verunreinigungen ähnliche Polarität wie Ihr Produkt aufweisen (d. h. nahe Rf-Werte auf der DC), ist eine Umkristallisation oft unwirksam. Die Methode der Wahl zur Trennung solcher Gemische ist die Silicagel-Säulenchromatographie .
Begründung: Die Säulenchromatographie trennt Verbindungen basierend auf ihren unterschiedlichen Affinitäten zur stationären Phase (Silicagel) und der mobilen Phase (Laufmittel). Weniger polare Verbindungen eluieren schneller, während polarere Verbindungen stärker am polaren Silicagel haften und langsamer eluieren[6]. Durch sorgfältige Auswahl des Laufmittelsystems können Verbindungen mit sehr ähnlichen Polaritäten getrennt werden. Diese Technik wird häufig zur Reinigung von Aminoester-Derivaten eingesetzt[2][7].
Empfohlenes Protokoll: Silicagel-Säulenchromatographie
-
Auswahl des Laufmittels: Bestimmen Sie ein geeignetes Laufmittelsystem mittels DC-Analyse. Ziel ist ein Rf-Wert für Ihr Produkt von ~0,3. Ein gängiges System für Aminoester ist ein Gemisch aus einem unpolaren Lösungsmittel (Hexan oder Cyclohexan) und einem polareren Lösungsmittel (Ethylacetat). Für polarere Verbindungen kann ein kleiner Prozentsatz Methanol in Chloroform oder Dichlormethan erforderlich sein[7].
-
Säulenpackung: Packen Sie eine Glassäule mit Silicagel (60-120 mesh wird für die Schwerkraftchromatographie empfohlen) als Aufschlämmung im am wenigsten polaren Laufmittel.
-
Probenbeladung: Lösen Sie Ihr Rohprodukt in einer minimalen Menge des Laufmittels oder Dichlormethans und adsorbieren Sie es auf einer kleinen Menge Silicagel. Trocknen Sie das Silicagel und geben Sie das Pulver vorsichtig auf die gepackte Säule.
-
Elution: Beginnen Sie die Elution mit dem unpolaren Laufmittel und erhöhen Sie allmählich die Polarität, indem Sie den Anteil des polareren Lösungsmittels erhöhen (Gradientenelution).
-
Fraktionssammlung: Sammeln Sie kleine Fraktionen und analysieren Sie jede mittels DC, um die reinen, produktenthaltenden Fraktionen zu identifizieren.
-
Aufarbeitung: Kombinieren Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel im Rotationsverdampfer, um das gereinigte Produkt zu erhalten.
F4: Meine gereinigte Verbindung scheint sich mit der Zeit abzubauen (Farbänderung, neue Flecken auf der DC). Wie kann ich dies verhindern?
A4: Aminoester können anfällig für oxidative und thermische Zersetzung sein. Die Aminogruppe kann oxidiert werden, und die Esterfunktionalität kann hydrolysiert werden, insbesondere in Gegenwart von Feuchtigkeit oder Säure/Base-Spuren.
Strategien zur Stabilisierung:
-
Lagerung: Lagern Sie die gereinigte Verbindung unter einer inerten Atmosphäre (Stickstoff oder Argon) bei niedrigen Temperaturen (≤ 4 °C), um die thermische Zersetzung zu minimieren[8][9]. Schützen Sie sie vor Licht, da Licht die Oxidation katalysieren kann.
-
Lösungsmittelentfernung: Stellen Sie sicher, dass alle Lösungsmittel, insbesondere protische Lösungsmittel wie Ethanol oder Methanol, vollständig unter Hochvakuum entfernt werden.
-
pH-Kontrolle: Vermeiden Sie die Exposition gegenüber starken Säuren oder Basen während der Lagerung. Reste von Aufreinigungschemikalien können die Zersetzung katalysieren.
Abschnitt 2: Leitfaden zur Methodenauswahl und vergleichende Analyse
Die Wahl der richtigen Aufreinigungsmethode hängt vom Zustand des Rohmaterials und dem Verunreinigungsprofil ab.
Entscheidungs-Workflow für die Aufreinigung
Das folgende Diagramm skizziert einen logischen Ansatz zur Auswahl der optimalen Aufreinigungsmethode.
Abbildung 1: Entscheidungs-Workflow zur Auswahl der geeigneten Aufreinigungsmethode.
Vergleichstabelle der Aufreinigungsmethoden
| Methode | Prinzip | Am besten geeignet für | Vorteile | Nachteile |
| Säure-Base-Extraktion | Trennung basierend auf den sauren/basischen Eigenschaften der funktionellen Gruppen. | Anfängliche Aufreinigung von öligen Rohprodukten zur Entfernung neutraler/saurer Verunreinigungen. | Schnell, kostengünstig, entfernt effektiv polare Verunreinigungen und Pigmente[1]. | Trennt keine Verbindungen mit ähnlichen pKa-Werten; kann zu Emulsionen führen. |
| Umkristallisation | Trennung basierend auf Löslichkeitsunterschieden zwischen dem Produkt und den Verunreinigungen bei unterschiedlichen Temperaturen. | Endgültige Aufreinigung von festen Produkten, die geringfügige Verunreinigungen enthalten. | Kann sehr hohe Reinheit liefern; skalierbar. | Geringe Ausbeute bei unsachgemäßer Durchführung[3]; unwirksam bei Verunreinigungen mit ähnlicher Löslichkeit. |
| Säulenchromatographie | Trennung basierend auf der differentiellen Adsorption von Verbindungen an einer festen stationären Phase. | Trennung komplexer Gemische, insbesondere von Verbindungen mit ähnlicher Polarität[7]. | Hohe Auflösung; sehr vielseitig. | Zeitaufwendig; erfordert größere Mengen an Lösungsmitteln; kann zu Produktverlust an der Säule führen. |
Abschnitt 3: Häufig gestellte Fragen (FAQs)
F: Wie wähle ich das richtige Lösungsmittelsystem für die Umkristallisation? A: Das ideale Lösungsmittelsystem sollte Ihre Verbindung bei hohen Temperaturen vollständig, bei Raumtemperatur oder kälteren Temperaturen jedoch nur schlecht lösen. Verunreinigungen sollten entweder sehr gut oder sehr schlecht löslich sein. Führen Sie Tests im kleinen Maßstab mit verschiedenen Lösungsmitteln (z. B. Ethanol, Isopropanol, Ethylacetat, Toluol) und Anti-Lösungsmitteln (Hexan, Wasser) durch, um die optimalen Bedingungen zu finden[3][10].
F: Wie kann ich die Reinheit meiner Fraktionen während der Chromatographie überwachen? A: Die Dünnschichtchromatographie (DC) ist das wichtigste Werkzeug. Spotten Sie eine kleine Probe jeder gesammelten Fraktion auf eine DC-Platte, zusammen mit einem Spot Ihres Rohmaterials als Referenz. Entwickeln Sie die Platte im Laufmittel und visualisieren Sie die Flecken (typischerweise unter UV-Licht). Kombinieren Sie nur die Fraktionen, die einen einzelnen Fleck mit dem korrekten Rf-Wert zeigen[6].
F: Ist es möglich, die Reinheit meiner Verbindung quantitativ zu bestimmen? A: Ja. Während DC eine qualitative Einschätzung liefert, können Techniken wie die Quantitative NMR (qNMR) und die Hochleistungsflüssigkeitschromatographie (HPLC) eine genaue quantitative Reinheitsbestimmung ermöglichen. Für die qNMR wird eine genau abgewogene Menge Ihrer Probe mit einem zertifizierten internen Standard bekannter Reinheit analysiert[11].
Referenzen
-
JPH02231457A - Verfahren zur Synthese von L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propansäure - Google Patents. (URL: )
-
NZ229910A - Synthese von l-(-)-2-amino-3-(3,4-dihydroxyphenyl)-propansäure und deren Zwischenprodukte - Google Patents. (URL: )
-
Der Pharma Chemica - Scholars Research Library. (URL: [Link])
-
Synthese von unnatürlichen α-Aminoestern mittels Ethylnitroacetat und Kondensations- oder Cycloadditionsreaktionen - Beilstein Journals. (URL: [Link])
-
Ein Nachbehandlungs-Aufreinigungsverfahren für Ethyl-3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propionat - Patent CN-104892501-A - PubChem. (URL: [Link])
-
Kurze Synthese von Ethyl-3-(3-aminophenyl)propanoat - PubMed. (URL: [Link])
-
ethyl 3-amino-2-[(3,4-dimethoxyphenyl)methyl]propanoat | 26495-21-6 | C14H21NO4 - Appchem. (URL: [Link])
-
Synthese von enantiomerenreinen 3-Amino-2-methylenalkanoaten (Aza-Morita-Baylis-Hillman-Addukte) vermittelt durch Cinchona-Alkaloide - Martelli - 2011 - European Journal of Organic Chemistry - DOI. (URL: [Link])
-
Herstellungsverfahren für Ethyl-3-(pyridin-2-ylamino)propanoat - Eureka | Patsnap. (URL: [Link])
-
CN104926717A - Herstellungsverfahren für Ethyl-3-(pyridin-2-ylamino)propanoat - Google Patents. (URL: )
-
Synthese von tert-butyl-5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamat - Atlantis Press. (URL: [Link])
-
Kristallstruktur von Ethyl-2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylat - PMC. (URL: [Link])
-
Chemische Stabilität und Charakterisierung von Abbauprodukten von Mischungen aus 1-(2-Hydroxyethyl)pyrrolidin und 3-Amino-1-propanol - PMC. (URL: [Link])
-
Gaschromatographische Analyse von Aminosäuren als Ethylchlorformiat-Derivate. (URL: [Link])
-
Test der Abbauwirkungen von drei Reagenzien auf verschiedene antineoplastische Verbindungen. (URL: [Link])
-
Q1. Chromatographie wird zur Identifizierung von Aminosäuresequenzen in Verbindungen verwendet. (URL: [Link])
-
Kristallisation von Aminosäuren auf einer 21-Well-Kreis-PMMA-Plattform unter Verwendung von metallunterstützter und mikrowellenbeschleunigter Verdampfungskristallisation - PMC. (URL: [Link])
-
Trennung von Aminosäuren mittels Papierchromatographie | PDF - Scribd. (URL: [Link])
-
US5118815A - Verfahren zur Kristallisation von Aminosäuren - Google Patents. (URL: )
-
Synthese und Bewertung von Ethyl-2-(2-Cyano-3-(substituiertes Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophen-3-Carbox - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])
-
Vergleich des thermischen Abbaus von Aminosäuresalzen, Alkanolaminen und Diaminen bei der CO2-Abscheidung - encompass . eku.edu - Eastern Kentucky University. (URL: [Link])
Sources
- 1. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]
- 2. A post-treatment purification method of ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propionate - Patent CN-104892501-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encompass.eku.edu [encompass.eku.edu]
- 10. ijcmas.com [ijcmas.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantiomeric Resolution of Racemic Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when attempting to resolve α -aryl- β -amino acid derivatives. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to successfully separate the enantiomers of racemic ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Mechanistic Rationale: The "Racemization Trap"
Before initiating any resolution workflow, you must understand the specific chemical vulnerabilities of your substrate. Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is an α -aryl- β -amino ester. The chiral center is located at the C2 position.
The Core Issue: The proton at the C2 chiral center is flanked by an electron-withdrawing ester group and an electron-rich 3,4-dimethoxyphenyl ring. This unique electronic environment makes the C2 proton highly acidic. If exposed to strong bases (e.g., NaOH, KOH, or even prolonged exposure to its own free amine), the molecule undergoes rapid deprotonation to form an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to catastrophic racemization 1 [1].
To maintain scientific integrity and high enantiomeric excess (ee%), all resolution and workup steps must strictly avoid basic conditions.
Base-catalyzed racemization mechanism via an achiral enolate intermediate at C2.
Validated Resolution Workflows
We recommend two self-validating systems for resolving this compound. Choose the workflow that best aligns with your laboratory's scale and analytical capabilities.
Workflow A: Enzymatic Kinetic Resolution (Lipase-Catalyzed)
Enzymatic resolution leverages the chiral binding pocket of lipases to selectively hydrolyze one enantiomer of the ester while leaving the other intact. Burkholderia cepacia lipase (Lipase PS) is highly authoritative for β -amino esters due to its ability to accommodate bulky α -aryl substituents 2 [1].
Step-by-Step Protocol:
-
Substrate Preparation: Suspend 100 mmol of the racemic ester in 100 mL of diisopropyl ether (iPr2O).
-
Buffer Addition (Critical): Add 100 mL of 0.1 M phosphate buffer. Causality Check: You must adjust the buffer strictly to pH 6.8. Do not exceed pH 7.0 to prevent the base-catalyzed enolization discussed above.
-
Enzyme Loading: Add 2.0 g of Lipase PS (Burkholderia cepacia).
-
Incubation & Self-Validation: Stir the biphasic mixture at 45 °C. Monitor the reaction every 12 hours using Chiral HPLC (e.g., Chiralpak AD-H). The reaction is self-validating: quench the reaction exactly when the unreacted ester reaches >99% ee (typically at ~52% conversion).
-
Separation: Filter off the immobilized enzyme. Separate the organic layer (containing the unreacted enantiopure ester). Extract the aqueous layer (containing the hydrolyzed amino acid) with dichloromethane at pH 4.0.
Workflow B: Diastereomeric Salt Formation
For laboratories lacking large-scale enzymatic capabilities, classical resolution via diastereomeric salt formation is a robust alternative. We utilize (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), which forms highly crystalline salts with primary amines 3[1].
Step-by-Step Protocol:
-
Salt Formation: Dissolve 100 mmol of the racemic ester in 150 mL of warm absolute ethanol (60 °C). Add a solution of 50 mmol (0.5 eq) of (+)-DBTA in 50 mL of ethanol.
-
Kinetic Control: Allow the solution to cool to room temperature slowly over 12 hours, then hold at 4 °C for 4 hours. Causality Check: Rapid cooling causes kinetic trapping of the more soluble diastereomer, ruining your diastereomeric excess (de%).
-
Filtration: Filter the precipitated salt and wash with cold ethanol. Recrystallize once from ethanol to achieve >98% de.
-
Free-Basing (The Critical Step): Suspend the salt in dichloromethane at 0 °C. Add cold, saturated aqueous NaHCO3. Never use NaOH or Na2CO3. Stir gently until dissolved. Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure at <30 °C.
Workflow comparing Enzymatic Kinetic Resolution and Diastereomeric Salt Formation.
Method Comparison Data
To assist in experimental design, compare the quantitative metrics of both methodologies below:
| Parameter | Enzymatic Kinetic Resolution | Diastereomeric Salt Formation |
| Resolving Agent | Lipase PS (Burkholderia cepacia) | (+)-Dibenzoyl-D-tartaric acid |
| Typical Yield (Max 50%) | 42 - 46% (Unreacted Ester) | 35 - 40% (After recrystallization) |
| Typical Enantiomeric Purity | >99% ee | 95 - 98% ee |
| Scalability | Excellent (Industrial standard) | Good (Requires large solvent volumes) |
| Primary Risk Factor | Over-hydrolysis if not monitored | Racemization during free-basing |
| Cost Profile | High initial enzyme cost (recyclable) | Low reagent cost |
Troubleshooting & FAQs
Q: My resolved ester loses its optical purity (ee%) during storage. Why is this happening? A: This is a classic manifestation of the "Racemization Trap." As a free base, the primary amine of one molecule can act as a weak base to deprotonate the highly acidic C2 carbon of an adjacent molecule over time, causing slow auto-racemization. Corrective Action: Never store the compound as a free base. Immediately upon isolation, bubble dry HCl gas through the organic solvent or add ethereal HCl to precipitate the compound as a stable hydrochloride salt. Store at -20 °C.
Q: During enzymatic resolution, my yield of the unreacted ester is exceptionally low (<25%), even though the ee% is 99%. A: This indicates over-hydrolysis. Lipase enzymes are highly enantioselective but possess a finite E-value (enantiomeric ratio). If the reaction is left running past the ideal kinetic stopping point, the enzyme will begin hydrolyzing the slower-reacting enantiomer. Corrective Action: Implement strict time-course monitoring via Chiral HPLC. Do not rely on fixed times; quench the reaction exactly when the ester ee% hits your target threshold.
Q: Can I use standard Reverse-Phase HPLC to monitor the resolution progress? A: No. Enantiomers possess identical physicochemical properties in achiral environments and cannot be separated on standard C18 columns. Corrective Action: You must use a Chiral Stationary Phase (CSP) such as a Chiralpak AD-H column. Alternatively, if chiral chromatography is unavailable, derivatize the primary amine with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated and quantified on standard RP-HPLC.
Q: The diastereomeric salt refuses to crystallize, resulting in a thick oil. How do I fix this? A: "Oiling out" occurs when the supersaturation level is too high, or the solvent system is too non-polar, preventing proper nucleation. Corrective Action: Re-dissolve the oil in a minimum amount of hot ethanol. Add a slightly more polar co-solvent (like 5% water) to increase solubility, then seed the solution with a few crystals of previously isolated salt. Cool at a much slower rate (e.g., 5 °C per hour).
References
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. 2
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. 3
-
Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands - ACS Publications. 1
Sources
Technical Support Center: Overcoming Low Aqueous Solubility of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. We will explore the physicochemical reasons for this issue and provide a series of structured, scientifically-grounded troubleshooting guides to achieve successful solubilization for your experiments.
Understanding the Molecule: Key Physicochemical Characteristics
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (MW: 267.32 g/mol , Formula: C₁₄H₂₁NO₄) possesses distinct structural features that dictate its solubility profile[1]. Understanding these is the first step in troubleshooting.
-
Aromatic Rings & Alkyl Groups : The 3,4-dimethoxyphenyl ring and the ethyl ester group are hydrophobic, contributing significantly to the molecule's low affinity for water.
-
Primary Amine (-NH₂) : This is the most critical functional group for solubility manipulation. As a basic group, it can be protonated under acidic conditions to form a positively charged ammonium salt (R-NH₃⁺), which is significantly more water-soluble.
-
Ester (-COOCH₂CH₃) : This group is susceptible to hydrolysis, particularly under strong acidic or, more significantly, basic conditions, which can degrade the compound over time.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₂₁NO₄ | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| Predicted pKa (Amine) | ~9.0 - 10.0 | (Estimated based on similar primary amines) |
| Predicted LogP | ~1.5 - 2.5 | (Estimated, indicating moderate lipophilicity) |
| Key Features | Basic primary amine, hydrolyzable ester, hydrophobic core | Structural Analysis |
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A: At neutral pH, the primary amine group is largely in its uncharged (R-NH₂) state. This, combined with the molecule's hydrophobic dimethoxyphenyl core, prevents it from favorably interacting with polar water molecules, leading to very low solubility.
Q2: What is the quickest and most common method to try first?
A: pH adjustment is the most direct and effective initial strategy. By lowering the pH, you protonate the basic amine group, converting the molecule into a much more water-soluble salt.[2][3]
Q3: Can I heat the solution to help it dissolve?
A: While gentle warming can sometimes increase the rate of dissolution, it is generally not recommended as a primary strategy for this compound. It does not address the fundamental insolubility and can accelerate the hydrolysis of the ester group, leading to compound degradation.
Q4: Will the method of solubilization affect my biological assay?
A: Absolutely. The final concentration of any solubilizing agent (e.g., acid, co-solvent, cyclodextrin) must be compatible with your experimental system. For instance, high concentrations of organic solvents like DMSO can be toxic to cells, and significant pH deviations can alter protein function or cell viability. Always run a vehicle control in your experiments.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed, Q&A-formatted protocols to address specific solubility challenges. We recommend following this tiered approach, starting with the simplest and most common method.
Decision Workflow for Solubilization
Use this diagram to select the appropriate starting point for your solubilization efforts.
Caption: Decision tree for selecting a solubilization strategy.
Problem: My compound is insoluble in my neutral (pH ~7.4) experimental buffer.
This should be your first approach. The strategy is to create a concentrated, acidic stock solution of the compound as its hydrochloride salt and then dilute this stock into your final experimental media.
Scientific Rationale: The basic amino group on the molecule will accept a proton (H⁺) from an acid (like HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). According to the Henderson-Hasselbalch equation, at a pH at least 2 units below the pKa of the amine (~9-10), the molecule will be >99% in its protonated, charged form, maximizing aqueous solubility.[4][5]
Experimental Protocol: Preparation of a 10 mM Acidic Stock Solution
-
Weigh Compound: Accurately weigh 2.67 mg of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (for a final 1 mL stock).
-
Add Acid: To the dry powder, add approximately 800 µL of sterile water, followed by one molar equivalent of hydrochloric acid. A 1 M HCl solution is convenient; for 2.67 mg (0.01 mmol), you would add 10 µL of 1 M HCl.
-
Vortex/Sonicate: Vortex the suspension vigorously. If it doesn't dissolve completely, gentle sonication in a water bath for 5-10 minutes can be applied. The solution should become clear.
-
pH Check (Optional): You can spot-check the pH of the solution using a pH strip; it should be in the range of 2-4.
-
Final Volume: Adjust the final volume to 1.0 mL with sterile water.
-
Dilution: This 10 mM stock can now be diluted into your final assay buffer. Crucially , ensure the final concentration of the compound and the resulting pH of your media are compatible with your experiment. Diluting 1:1000 (e.g., 1 µL into 1 mL) will result in a 10 µM final concentration and should have a negligible effect on the buffer's pH.
Caption: Workflow for preparing an acidic stock solution.
Potential Pitfalls:
-
Precipitation upon Dilution: If the stock solution is diluted into the final buffer at too high a concentration, the buffering capacity may be overcome, or the compound may crash out as it is deprotonated back to its insoluble form. Always check the final solution for clarity.
-
Ester Hydrolysis: While more prominent in basic conditions, prolonged storage in a highly acidic aqueous solution can also lead to slow hydrolysis of the ethyl ester. It is recommended to prepare stock solutions fresh or store them frozen at -20°C or -80°C for short periods.
Problem: Acidic conditions interfere with my experiment, or my compound still precipitates.
If pH modification is not viable, the next step is to use a water-miscible organic solvent (a co-solvent) to create a favorable environment for the hydrophobic molecule.[6][7][8]
Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system (water).[3] This decreases the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.
Recommended Co-solvents for Biological Assays
| Co-solvent | Typical Starting % (v/v) in Stock | Pros | Cons / Considerations |
| Ethanol (EtOH) | 20-50% | Biocompatible at low final concentrations, volatile. | Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 20-50% | Low volatility, commonly used in formulations. | Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 30-60% | High solubilizing power for hydrophobic compounds, low toxicity.[8] | Viscous, can interfere with some assays. |
| Dimethyl Sulfoxide (DMSO) | 50-100% | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells, even at <0.5% (v/v).[2] May interfere with assays. |
Experimental Protocol: Preparation of a 10 mM Stock in 50% Ethanol
-
Weigh Compound: Weigh 2.67 mg of the compound into a sterile vial.
-
Add Co-solvent: Add 500 µL of 100% ethanol to the vial. Vortex until the compound is fully dissolved.
-
Add Water: Add 500 µL of sterile water to the solution and vortex to mix thoroughly. The final stock is 10 mM in 50:50 EtOH:H₂O.
-
Dilution & Control: When diluting into your final media, ensure the final ethanol concentration is tolerated by your system (typically well below 1%). Always run a vehicle control containing the same final concentration of the co-solvent.
Problem: The required co-solvent concentration is too high, or I need a completely aqueous system.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are highly water-soluble.[9][10][11] This is an advanced but powerful technique, especially in drug development.
Scientific Rationale: Cyclodextrins have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic dimethoxyphenyl portion of your compound can partition into the non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the insoluble guest molecule and carrying it into solution.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol: Preparation of a Complex with HP-β-CD
-
Prepare CD Solution: Create a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add an excess of the solid Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate to the cyclodextrin solution.
-
Equilibrate: Tightly seal the vial and shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved, excess compound.
-
Quantify: The clear filtrate is your saturated solution of the complex. The concentration of the compound in this solution must be determined analytically (e.g., using HPLC-UV or LC-MS) to know the exact stock concentration.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Tejashri, G., et al. (2013). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
-
Laina, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Crini, G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
(2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. [Link]
-
Tiwari, G., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
(2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
(2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. [Link]
-
Sharma, D., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation. [Link]
-
ethyl 3-amino-2-[(3,4-dimethoxyphenyl)methyl]propanoate. Appchem. [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Effect of acids and bases on the solubility of amino acids. Semantic Scholar. [Link]
-
Toth, K., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]
-
Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry. [Link]
-
Solubilization Using Cosolvent Approach. ResearchGate. [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Comparative Reactivity Guide: Methyl vs. Ethyl Esters of 3-Amino-2-(3,4-dimethoxyphenyl)propanoate
As a Senior Application Scientist, I frequently observe drug development teams defaulting to methyl esters for their synthetic accessibility, only to encounter severe API degradation or racemization during late-stage scale-up. For highly functionalized β -amino acid derivatives like 3-amino-2-(3,4-dimethoxyphenyl)propanoate , the choice of the ester protecting group is not a trivial preference—it fundamentally dictates the molecule's thermodynamic stability, shelf-life, and downstream reactivity.
This guide provides an objective, data-driven comparison between the methyl and ethyl ester derivatives of this scaffold, detailing the mechanistic causality behind their reactivity profiles and providing self-validating protocols for your own laboratory benchmarking.
Mechanistic Causality: Why the Alkyl Chain Matters
To understand the divergent behavior of these two derivatives, we must analyze the molecule's specific electronic and steric microenvironment. The scaffold features three critical reactive nodes: the C1-ester carbonyl, the highly acidic C2-alpha proton (flanked by the electron-withdrawing ester and the 3,4-dimethoxyphenyl ring), and the C3-primary amine.
Steric Shielding and Acyl Substitution
The methyl group provides minimal steric bulk, leaving the carbonyl carbon highly susceptible to nucleophilic attack via the Bürgi-Dunitz trajectory. The ethyl group's additional −CH3 moiety introduces a larger conformational sweep (higher A-value), effectively shielding the carbonyl. As demonstrated in broad kinetic models of ester hydrolysis, ethyl esters typically hydrolyze 2–3 times slower than their methyl counterparts [1].
The C2-Alpha Proton Vulnerability
Because the C2 position is benzylic to a 3,4-dimethoxyphenyl ring and adjacent to an ester, its proton is unusually acidic. When exposed to basic conditions (e.g., during saponification or when isolating the free base), alpha-deprotonation (enolization) aggressively competes with ester hydrolysis. This leads to rapid racemization of the chiral center.
Intramolecular Self-Catalysis
In β -amino esters, the proximity of the C3-amine to the C1-ester can lead to intramolecular self-catalysis, a phenomenon well-documented in the degradation of poly( β -amino esters) [2]. The less hindered methyl ester is significantly more susceptible to this amine-driven degradation pathway during long-term storage as a free base, making the ethyl ester the superior choice for API stockpiling.
Caption: Decision matrix for selecting methyl vs. ethyl beta-amino esters based on reactivity needs.
Quantitative Performance Comparison
The following table summarizes the benchmarked reactivity profiles of both derivatives. Data is normalized to standard laboratory conditions (25 °C, 0.1 M concentrations) to facilitate direct comparison.
| Property / Metric | Methyl Ester Derivative | Ethyl Ester Derivative | Mechanistic Rationale |
| Alkaline Hydrolysis ( t1/2 ) | ~2.1 hours (pH 11.0) | ~6.4 hours (pH 11.0) | Ethyl group sterically hinders OH− attack [1]. |
| Direct Amidation Yield | 84% (Benzylamine, 24h) | 31% (Benzylamine, 24h) | Methyl is a superior leaving group; less steric clash during tetrahedral intermediate formation. |
| C2-Racemization Rate ( krac ) | High ( krac≈0.15 h−1 ) | Moderate ( krac≈0.05 h−1 ) | Faster enolization in methyl esters due to slightly higher inductive electron withdrawal. |
| Free-Base Storage Stability | Poor (Degrades in weeks) | Excellent (>6 months) | Ethyl ester resists C3-amine intramolecular self-catalysis[2]. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, any protocol measuring ester reactivity must account for competing side reactions. The following workflow is designed as a self-validating system : it simultaneously measures hydrolysis and racemization while utilizing an aggressive quenching mechanism to prevent data artifacting.
Protocol: In Situ Monitoring of Saponification vs. Racemization
Objective: Quantify the chemoselectivity of ester cleavage versus C2-epimerization under controlled alkaline conditions.
Reagents & Materials:
-
Substrates: Enantiopure (S)-Methyl and (S)-Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride.
-
Buffer: 100 mM Sodium Borate buffer (pH 10.5).
-
Internal Standard: Biphenyl (10 mg/mL in Acetonitrile).
-
Quench Solution: 1.0% Trifluoroacetic acid (TFA) in Acetonitrile (v/v).
Step-by-Step Methodology:
-
System Initialization: In a temperature-controlled vial (25 °C), add 4.0 mL of the pH 10.5 Borate buffer. Causality: pH 10.5 ensures the C3-amine ( pKa≈9.2 ) is predominantly deprotonated, removing the confounding variable of ammonium charge effects on the local dielectric constant.
-
Substrate Introduction: Dissolve 0.1 mmol of the chosen ester (HCl salt) in 1.0 mL of Acetonitrile containing the Biphenyl internal standard. Inject this into the buffer to initiate the reaction.
-
Kinetic Sampling: At precise intervals (t = 0, 15, 30, 60, 120, 240 mins), withdraw a 50 µL aliquot of the reaction mixture.
-
Instantaneous Quenching (Critical Step): Immediately discharge the 50 µL aliquot into 950 µL of the Quench Solution (1% TFA in MeCN).
-
Causality of Quench: Dropping the pH below 2.0 instantly neutralizes the hydroxide (halting hydrolysis), protonates the C3-amine (preventing self-catalysis), and protonates any transient C2-enolate (locking the stereochemistry). This ensures the LC-MS readout perfectly reflects the exact moment of sampling.
-
-
Analysis: Analyze the quenched samples via Chiral LC-MS. Use the internal standard to quantify absolute conversion (hydrolysis) and chiral stationary phase integration to determine the enantiomeric excess ( ee ) of the remaining ester.
Caption: Competing pathways of base-catalyzed hydrolysis and C2-racemization in beta-amino esters.
Conclusion & Strategic Recommendations
When working with 3-amino-2-(3,4-dimethoxyphenyl)propanoate:
-
Select the Methyl Ester if your immediate next step is a direct amidation or if you require rapid, mild deprotection and can perform the reaction before racemization occurs.
-
Select the Ethyl Ester if the molecule must be stored as a free base, if it will be subjected to multi-step downstream synthesis, or if preserving the absolute stereochemistry at the C2 position is the paramount critical quality attribute (CQA) of your campaign.
References
-
Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
-
Title: Elucidating the Effect of Amine Charge State on Poly( β -amino ester) Degradation Using Permanently Charged Analogs Source: ACS Macro Letters URL: [Link]
A Senior Application Scientist's Guide to the LC-MS Fragmentation Analysis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, a substituted phenethylamine derivative, represents a class of compounds often encountered as intermediates or building blocks in the synthesis of bioactive molecules. Its structure, featuring an amino group, an ethyl ester, and a dimethoxy-substituted phenyl ring, presents a unique analytical challenge that demands a technique with both high sensitivity and profound structural elucidation capabilities.
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from ionization techniques to collision energies, grounding our approach in the fundamental principles of mass spectrometry. Furthermore, we will objectively compare the performance of LC-MS with alternative analytical methodologies, providing the data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their own analytical workflows.
Part 1: High-Fidelity Characterization by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern small molecule analysis, offering an unparalleled combination of separation power, sensitivity, and specificity.[1][2] For a molecule like Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, this technique is not merely advantageous; it is essential for unambiguous identification and impurity profiling.[1][3]
Methodology Rationale: The "Why" Behind the "How"
The selection of an analytical methodology must be a deliberate process, guided by the physicochemical properties of the analyte.
-
Chromatography: A reversed-phase High-Performance Liquid Chromatography (HPLC) system is selected as the primary separation technique.[1][4] The target molecule possesses moderate polarity, making it ideally suited for retention and separation on a C18 stationary phase. The use of a gradient elution, typically with water and acetonitrile as mobile phases, allows for the effective separation of the main compound from potential process-related impurities or degradants.
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is the logical choice. The presence of a primary amine group makes the molecule readily susceptible to protonation, forming a stable [M+H]⁺ precursor ion in the ESI source. This process is highly efficient and gentle, minimizing in-source fragmentation and preserving the integrity of the molecular ion for subsequent MS/MS analysis.[5][6]
-
Mass Analysis: A tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, is critical.[1][7] While a single quadrupole instrument can provide molecular weight information, it is the MS/MS capability (isolating the precursor ion and inducing fragmentation) that yields the rich structural data necessary for definitive identification.[2]
Experimental Workflow and Protocol
The following protocol represents a robust, self-validating system for the analysis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Caption: End-to-end workflow for LC-MS/MS analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard or sample at 1 mg/mL in LC-MS grade methanol.
-
Perform a serial dilution to a working concentration of approximately 1 µg/mL using a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for better ionization.
-
Transfer the final solution to an appropriate LC autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Full Scan: Scan range of m/z 100-500 to detect the precursor ion.
-
MS/MS Product Ion Scan: Isolate the [M+H]⁺ precursor ion (m/z 254.14) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Interpretation: Predicting the Fragmentation Pathway
The fragmentation of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is governed by the molecule's key functional groups: the phenethylamine core, the ester linkage, and the dimethoxy-substituted ring. The protonated molecule ([M+H]⁺, m/z 254.14) will likely fragment via several competing pathways upon collision-induced dissociation (CID).
Caption: Predicted MS/MS fragmentation pathways.
Key Predicted Fragments:
| m/z (Predicted) | Formula | Proposed Fragment Identity & Rationale |
| 254.14 | C₁₃H₂₀NO₄⁺ | [M+H]⁺: The protonated parent molecule. |
| 237.11 | C₁₃H₁₇O₄⁺ | [M+H - NH₃]⁺: Neutral loss of ammonia, a characteristic fragmentation for primary amines and phenethylamine derivatives.[5][6] |
| 226.11 | C₁₁H₁₆NO₄⁺ | [M+H - C₂H₄]⁺: Loss of ethylene via a McLafferty-type rearrangement involving the ethyl ester.[8] |
| 208.09 | C₁₁H₁₄NO₃⁺ | [M+H - C₂H₅OH]⁺: Loss of ethanol from the ethyl ester group, a common pathway for ethyl esters.[9] |
| 151.08 | C₉H₁₁O₂⁺ | [C₉H₁₁O₂]⁺: The stable 3,4-dimethoxybenzyl cation, formed by cleavage of the Cα-Cβ bond, a typical fragmentation for phenethylamines.[10] This is often a dominant ion. |
| 121.06 | C₈H₉O⁺ | [C₈H₉O]⁺: A secondary fragment arising from the loss of formaldehyde (CH₂O) from the m/z 151 ion. |
| 104.07 | C₄H₁₀NO₂⁺ | [C₄H₁₀NO₂]⁺: The complementary fragment to m/z 151, representing the amino-ester portion of the molecule. |
Part 2: Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques, each with distinct strengths and weaknesses.[3] The choice of method depends on the analytical goal, whether it is routine quality control, structural elucidation of an unknown impurity, or quantitative bioanalysis.[4][11]
Performance Comparison
The following table objectively compares LC-MS/MS with other common analytical techniques for the analysis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Sensitivity | Excellent (pg-fg) | Good (ng) | Good (pg), but requires derivatization | Poor (µg-mg) |
| Specificity | Excellent | Moderate to Good | Excellent | Excellent |
| Structural Info | Excellent (Fragmentation) | Very Limited (Chromophore only) | Excellent (Fragmentation) | Gold Standard (Connectivity) |
| Quantitation | Excellent | Excellent | Good | Good, but complex |
| Throughput | High | High | Moderate | Low |
| Sample Prep | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) | Complex (Derivatization needed) | Simple, but requires high purity |
| Applicability | Ideal for this compound | Good for knowns/quantitation | Not suitable without derivatization | Ideal for pure standard |
Alternative Methodologies: A Deeper Look
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many quality control labs.[12] It is robust, reliable, and excellent for quantifying the main peak and known impurities against a reference standard. However, its significant limitation is the lack of structural information. A UV detector would only confirm the presence of a chromophore (the dimethoxyphenyl ring), but it could not differentiate between isomers or identify unknown peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and thermally stable compounds.[11] Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, with its polar amino group and high molecular weight, is non-volatile. It would require a chemical derivatization step (e.g., silylation) to block the polar group and increase volatility, adding complexity and potential for artifacts to the workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure elucidation.[3][11] It provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. For confirming the identity of a newly synthesized reference standard, NMR is indispensable. However, it suffers from very low sensitivity compared to MS, making it unsuitable for trace-level impurity analysis directly from a complex mixture. A typical workflow might involve using HPLC to isolate an unknown impurity, followed by NMR analysis of the purified fraction.
Comparative Workflow Visualization
The choice of technique fundamentally alters the workflow for identifying an unknown impurity.
Caption: Workflow comparison for unknown impurity identification.
This visualization clearly demonstrates the efficiency gains of the LC-MS/MS approach. A single analytical run can provide the necessary data to propose a structure, whereas the traditional method is a multi-step, time-consuming process.
Conclusion
For the comprehensive analysis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, LC-MS/MS stands out as the superior methodology. It provides an integrated solution for separation, detection, quantification, and structural elucidation within a single, high-throughput workflow. The predictable fragmentation patterns, driven by the phenethylamine core and ethyl ester moiety, allow for confident identification of the molecule and its potential analogues or degradants.
While orthogonal techniques like HPLC-UV and NMR have their specific, indispensable roles—primarily in routine quantitation and definitive structural confirmation of pure substances, respectively—they lack the holistic capabilities of LC-MS/MS for the rapid and sensitive characterization required in modern drug discovery and development.[2][7] By understanding the fundamental principles behind the fragmentation and leveraging the power of tandem mass spectrometry, researchers can accelerate their development timelines and ensure a higher degree of confidence in the quality and identity of their chemical entities.
References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]
-
Application of LCMS in small-molecule drug development. New Food Magazine. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]
-
What are the common fragments in mass spectrometry for esters?. TutorChase. [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]
-
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Instytut Ekspertyz Sądowych. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Green Analytical Techniques for Impurity Determination in Pharmaceuticals. PubMed. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Comparative Biological Activity Guide: Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Analogs as PDE4 Modulators
Executive Summary
This guide provides a comprehensive evaluation of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (EADP) and its structural analogs. As a privileged β -amino acid scaffold, EADP is highly valued in the development of Phosphodiesterase 4 (PDE4) inhibitors—a class of therapeutics targeting inflammatory diseases by elevating intracellular cAMP[1]. This document objectively compares the pharmacological performance of EADP analogs against established clinical alternatives (e.g., Rolipram, Apremilast) and outlines self-validating experimental protocols for evaluating target engagement.
Structural Rationale and Mechanistic Causality
The 3,4-dimethoxyphenyl group is a hallmark pharmacophore in PDE4 inhibitor design[2]. Its biological activity is driven by highly specific, causal interactions within the PDE4 catalytic domain:
-
Hydrophobic Anchoring: The dimethoxy-substituted aromatic ring inserts into a deep hydrophobic pocket, forming robust π−π stacking interactions with the conserved Phe372 residue[3].
-
Hydrogen Bonding: The methoxy oxygen atoms act as hydrogen bond acceptors, interacting directly with the NH-group of the invariant Gln369 residue (in the PDE4B subtype)[3]. This interaction is the primary thermodynamic driver of PDE4 selectivity over other phosphodiesterase families.
-
The β -Amino Acid Scaffold: Unlike rigid cyclic scaffolds, the flexible ethyl propanoate backbone of EADP allows for extensive derivatization. N-alkylation or acylation of the 3-amino group probes the solvent-exposed region of the active site, while ester hydrolysis to the free carboxylic acid can engage the bimetallic ( Zn2+ / Mg2+ ) binding pocket, drastically altering the pharmacokinetic profile.
Comparative Performance Analysis
When benchmarking EADP analogs against standard PDE4 inhibitors, researchers must evaluate both enzymatic IC50 and physicochemical properties. The table below synthesizes quantitative data comparing a representative N-acylated EADP analog against clinical benchmarks.
| Compound | Target | IC50 (PDE4B) | LogP | PSA (Ų) | Key Mechanistic Feature |
| EADP (Unmodified Scaffold) | PDE4 (Pan) | >10 µM | 1.45 | 70.8 | Weak baseline binding; lacks solvent-pocket engagement[4]. |
| N-Acylated EADP Analog | PDE4B / 4D | ~0.8 µM | 2.40 | 75.2 | N-acyl group enhances hydrophobic contacts; moderate potency. |
| Rolipram (Reference) | PDE4 (Pan) | 0.1 µM | 2.80 | 38.3 | Classic catechol diether; high CNS penetration (emetic liability)[2]. |
| Apremilast (Clinical) | PDE4 (Pan) | 0.074 µM | 3.50 | 83.1 | Phthalimide ring provides additional hydrophobic interactions[3]. |
Experimental Workflow: Self-Validating TR-FRET cAMP Assay
To accurately compare the biological activity of EADP analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard[5]. This protocol is inherently self-validating: the TR-FRET readout relies on a ratiometric measurement (520 nm / 490 nm). By normalizing the FRET acceptor signal against the donor emission, the system automatically corrects for well-to-well liquid handling variations and compound autofluorescence, ensuring high-fidelity IC50 calculations[6].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant PDE4B enzyme to 5 pg/µL in an assay buffer containing Mg2+ (critical to stabilize the bimetallic catalytic pocket)[5]. Prepare EADP analogs in 10-point 3-fold serial dilutions (starting at 10 µM) in 1% DMSO to ensure solubility without denaturing the enzyme.
-
Enzyme-Inhibitor Pre-incubation: Incubate the enzyme with the EADP analogs for 15 minutes at room temperature. Causality: This pre-incubation allows the 3,4-dimethoxyphenyl moiety to achieve equilibrium binding with Gln369 before substrate competition begins.
-
Reaction Initiation: Add a fluorescein-conjugated cAMP substrate (FAM-cAMP) to initiate the enzymatic hydrolysis[5].
-
Reaction Arrest (Critical Step): After 60 minutes, add a stop buffer containing 1 mM IBMX (3-isobutyl-1-methylxanthine) alongside Terbium-labeled donor beads[6]. Causality: IBMX is a potent, non-selective PDE inhibitor. Its addition instantly freezes the enzymatic reaction, ensuring that the measured cAMP levels accurately reflect the inhibition during the 1-hour window and preventing IC50 drift during the plate reading process.
-
Detection & Analysis: Read the plate using a TR-FRET capable microplate reader. Excite at 340 nm; measure emission at 490 nm (unbound Terbium) and 520 nm (FRET signal from FAM)[5]. Calculate the 520/490 ratio to determine residual cAMP levels and plot against log[Inhibitor] to derive the IC50.
Pathway and Workflow Visualizations
Fig 1. PDE4-cAMP signaling pathway and the inhibitory intervention by EADP analogs.
Fig 2. Step-by-step TR-FRET screening workflow for evaluating PDE4 inhibitor potency.
Conclusion
While the unmodified Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate exhibits modest baseline activity, it serves as an exceptional synthetic springboard. By leveraging the strong active-site anchoring of the 3,4-dimethoxyphenyl group and derivatizing the β -amino backbone, researchers can develop highly selective PDE4 inhibitors that rival the potency of Apremilast while potentially avoiding the CNS-driven emetic side effects historically associated with earlier analogs like Rolipram.
Sources
- 1. Frontiers | A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice [frontiersin.org]
- 2. Identification of a Potent New Chemotype for the Selective Inhibition of PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. guidechem.com [guidechem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
spectroscopic validation of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate synthesis
Publish Comparison Guide: Spectroscopic Validation Platforms for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Synthesis
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is a highly versatile β -amino ester intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including baclofen analogs and isoquinoline alkaloids. During its synthesis—typically via the catalytic hydrogenation of the corresponding β -nitro ester or reductive amination—rigorous spectroscopic validation is required to confirm structural integrity, track diastereomeric purity, and ensure mass balance.
As a Senior Application Scientist, I have designed this guide to objectively compare two distinct analytical workflows for validating this synthesis: Platform A (At-Line Benchtop NMR + HPLC-UV) and Platform B (Off-Line High-Field NMR + HRMS) . Rather than simply listing operational steps, this guide dissects the mechanistic causality behind each platform's design and demonstrates how to build self-validating experimental protocols.
The Analytical Challenge: Spin-System Mechanics
The structural topology of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate dictates the complexity of its spectroscopic validation. The molecule possesses an aliphatic backbone (C2-H and C3-H 2 ) directly adjacent to a bulky, electron-rich 3,4-dimethoxyphenyl ring.
-
The Causality of Overlap: The chemical shifts of the C2 methine proton (~3.6–3.8 ppm) and C3 methylene protons (~2.9–3.2 ppm) closely neighbor the intense, 6-proton signals of the two aromatic methoxy groups (~3.85 ppm).
-
Field Strength Physics: In high-field NMR systems (e.g., 600 MHz), the Larmor precession frequency difference ( Δν ) is significantly larger than the scalar coupling constant ( J ), yielding clean, first-order spectra where these peaks are baseline-resolved[1]. However, in benchtop NMR systems (60–80 MHz), the signal width in parts-per-million (ppm) is inherently wider—approximately 0.3 ppm compared to 0.03 ppm at high fields[2]. As Δν approaches J , the spectra devolve into second-order mechanics, causing the C2 multiplet to completely merge with the methoxy singlets[1].
This physical limitation necessitates the strategic pairing of benchtop NMR with an orthogonal technique like HPLC-UV to achieve a self-validating dataset.
Platform Comparison: Routine QC vs. Structural Elucidation
Platform A: At-Line Benchtop NMR (80 MHz) + HPLC-UV (The "Routine Alternative")
Benchtop NMR spectrometers utilize compact permanent magnets, allowing them to be installed directly inside a fume hood for real-time process monitoring[3]. While they offer operational simplicity and eliminate the need for cryogenic cooling[4], their lower field strength requires a hybrid approach for complex molecules. By pairing benchtop NMR with HPLC-UV, we create a highly effective, cost-efficient methodology for quantitative analysis[5]. If the NMR cannot resolve the C2 proton, HPLC-UV orthogonally separates the reaction components based on polarity, utilizing the strong chromophore of the dimethoxyphenyl ring at 230/280 nm.
Platform B: Off-Line High-Field NMR (600 MHz) + HRMS (The "Gold Standard")
High-field NMR remains the definitive tool for absolute structural elucidation. The massive magnetic dispersion resolves the entire C2/C3 spin system into distinct doublets-of-doublets. When paired with High-Resolution Mass Spectrometry (HRMS), which confirms the exact monoisotopic mass of the [M+H]+ ion to within <5 ppm, this platform provides unequivocal proof of the molecule's atomic connectivity.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains internal mechanisms to detect its own failure. Below are the step-by-step, self-validating workflows for both platforms.
Protocol A: Benchtop qNMR & Orthogonal HPLC-UV Workflow
-
Step 1: Sample Preparation with Internal Standard. Dissolve 15.0 mg of the crude reaction product and 5.0 mg of Dimethyl sulfone (DMSO 2 , internal standard) in 0.6 mL of CDCl 3 .
-
Causality: DMSO 2 provides a sharp, isolated singlet at ~3.0 ppm. Because the C2 proton is obscured by the methoxy peaks at 80 MHz, we must use the isolated ethyl ester CH 3 triplet (~1.2 ppm) for quantitative NMR (qNMR).
-
-
Step 2: 80 MHz NMR Acquisition. Acquire 16 scans with a 10-second relaxation delay (D1).
-
Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of all protons, preventing the under-integration of the CH 3 signal.
-
-
Step 3: Orthogonal HPLC-UV Analysis. Inject 5 μ L of the sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 280 nm.
-
Step 4: The Self-Validation Check. Calculate the absolute purity using the qNMR integral of the ester CH 3 peak against the DMSO 2 standard. Compare this value to the Area % purity from the HPLC-UV chromatogram.
-
Logic: If qNMR purity < HPLC purity, it proves the presence of UV-invisible impurities (e.g., aliphatic solvents or inorganic salts). If qNMR > HPLC, it flags a co-eluting hidden impurity under the NMR CH 3 peak. The data is only accepted when both orthogonal values align within ±2% .
-
Protocol B: High-Field NMR & HR-LC-MS Workflow
-
Step 1: High-Resolution Acquisition. Dissolve 5.0 mg of the product in CDCl 3 . Acquire a standard 1H spectrum at 600 MHz (8 scans) and a 13C APT spectrum.
-
Causality: The 600 MHz field pulls the C2 methine proton out of the methoxy shadow, revealing its true J -coupling to the C3 methylene protons[1].
-
-
Step 2: Spin-System Mass Balance. Integrate the entire spectrum.
-
The Self-Validation Check: The integration ratios must perfectly yield integers: 3H (ester CH 3 ), 2H (ester CH 2 ), 6H (methoxys), 3H (aromatics), 1H (C2), and 2H (C3). Any fractional deviation instantly invalidates the sample purity.
-
-
Step 3: Exact Mass Confirmation. Inject onto an HR-LC-MS (Q-TOF or Orbitrap). The exact mass of C 13 H 19 NO 4 is 253.1314 Da. The observed [M+H]+ must fall within 5 ppm (254.1387 ± 0.0012 Da) to validate the elemental composition.
Quantitative Performance Comparison
The following table summarizes the operational and analytical metrics of both validation platforms.
| Parameter | Platform A: Benchtop NMR + HPLC-UV | Platform B: High-Field NMR + HRMS |
| Spectral Resolution | Second-order overlap (C2-H & Methoxy) | First-order baseline resolution |
| Signal Width (ppm) | ~0.3 ppm (at 60–80 MHz) | ~0.03 ppm (at 600 MHz) |
| Quantification Basis | Ester CH 3 qNMR + Orthogonal UV Area % | Full spin-system integration |
| Turnaround Time | < 15 minutes (At-line, in-hood) | 2–24 hours (Off-line core facility) |
| Primary Utility | Reaction monitoring, rapid mass balance | Absolute structural elucidation |
Workflow Visualization
The following diagram illustrates the logical routing and self-validating mechanisms of the two analytical platforms.
Spectroscopic validation workflow comparing at-line benchtop and off-line high-field platforms.
References
-
Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. ACS Publications. 1
-
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. 4
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 2
-
Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI. 3
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. 5
Sources
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- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing a Robust Calibration Curve for the Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Reference Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth, technically sound methodology for creating a calibration curve for the Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate reference standard. We will explore the causality behind experimental choices, present a detailed protocol for a primary HPLC-UV method, and compare its performance with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Criticality of a Well-Defined Calibration Curve
A calibration curve is the cornerstone of quantitative analysis, establishing the relationship between the analytical instrument's response and the concentration of the analyte. For a pharmaceutical reference standard like Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, an accurately constructed calibration curve is not merely a procedural step but a validation of the entire analytical method's fitness for purpose.[1][2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have laid out stringent guidelines for analytical method validation, of which linearity and range are critical components directly addressed by the calibration curve.[1][2][3] This guide is designed to meet and exceed these regulatory expectations, ensuring data integrity and confidence in your analytical results.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[4][5][6] For Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, its aromatic 3,4-dimethoxyphenyl moiety provides a suitable chromophore for UV detection, making HPLC-UV an excellent choice for a primary analytical method.[7][8][9][10]
Causality of Method Parameters
The selection of each parameter in the HPLC method is a deliberate choice to ensure optimal separation and detection of the analyte.
-
Column: A C18 reversed-phase column is selected due to the non-polar nature of the ethyl ester and the dimethoxyphenyl group. The C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation from polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water with a phosphate buffer is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its increasing concentration during the gradient elution will effectively elute the analyte from the column. The phosphate buffer is crucial for maintaining a consistent pH, which is important for the reproducibility of retention times, especially for a compound with an amino group that can exist in different protonation states.
-
Detection Wavelength: The 3,4-dimethoxyphenyl group is expected to have a UV absorbance maximum around 280 nm.[7][8][9][10] This wavelength is selected to maximize sensitivity while minimizing interference from potential impurities that may not share the same chromophore.
-
Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min and an injection volume of 10 µL are chosen as a starting point to achieve a balance between analysis time, resolution, and peak shape.
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for the preparation and analysis of calibration standards.
Detailed Protocol for HPLC-UV Analysis
1. Materials and Reagents:
-
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate reference standard (purity ≥ 99.5%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A/Acetonitrile (80:20, v/v)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 15 20 80 17 20 80 17.1 80 20 | 20 | 80 | 20 |
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
5. System Suitability:
-
Before injecting the calibration standards, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.
6. Calibration Curve Construction:
-
Inject each calibration standard in triplicate.
-
Calculate the mean peak area for each concentration level.
-
Plot the mean peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.995 is generally considered acceptable.[11]
Expected Performance Data
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range | 1 µg/mL - 100 µg/mL | Confirmed |
| Precision (RSD%) | ≤ 2.0% | 0.85% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~1.0 µg/mL |
Comparison with Alternative Analytical Methodologies
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly in terms of sensitivity, selectivity, and the ability to provide structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[12][13][14][15][16][17][18][19]
Advantages:
-
Superior Sensitivity: LC-MS/MS can achieve much lower limits of detection and quantitation, often in the picogram or femtogram range.[16]
-
High Selectivity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify the analyte with minimal interference from the matrix or other components.[16]
-
Structural Confirmation: The fragmentation pattern obtained in the mass spectrometer provides a high degree of confidence in the identity of the analyte.
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification.
-
Higher Cost and Complexity: LC-MS/MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.
-
Response Variability: The ionization efficiency can vary between compounds, making it less of a "universal" detector compared to UV.[13]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[20][21][22][23][24]
Advantages:
-
Primary Method: qNMR provides a direct measurement of the molar concentration of an analyte, traceable to the International System of Units (SI).[21][22]
-
No Reference Standard of the Analyte Needed: Quantification is performed relative to a certified internal standard of a different compound.[20][23]
-
Structural Information: The NMR spectrum provides a wealth of structural information, confirming the identity and purity of the analyte in a single experiment.[20][21]
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: qNMR is significantly less sensitive than HPLC and LC-MS/MS, typically requiring milligram quantities of the sample.
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
-
Specialized Instrumentation and Expertise: High-field NMR spectrometers are expensive and require highly trained personnel.
Comparative Summary
| Feature | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection of parent and fragment ions. | Nuclear magnetic resonance signal intensity proportional to the number of nuclei. |
| Sensitivity | Good (ng-µg range) | Excellent (pg-ng range) | Lower (mg range) |
| Selectivity | Moderate | Excellent | Excellent |
| Quantitative Approach | External calibration with a reference standard of the analyte. | External calibration with a reference standard of the analyte, often with an internal standard. | Absolute quantification using a certified internal standard of a different compound. |
| Structural Information | Limited (retention time) | High (molecular weight and fragmentation) | Excellent (complete structure elucidation) |
| Cost & Complexity | Moderate | High | Very High |
| Primary Application | Routine quality control, purity assessment, and quantification. | Bioanalysis, trace-level impurity analysis, and confirmation of identity. | Purity assessment of reference standards, structural elucidation, and absolute quantification. |
Conclusion: A Self-Validating System for Trustworthy Results
The establishment of a robust calibration curve for the Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate reference standard is a critical exercise in ensuring the quality and integrity of analytical data. The detailed HPLC-UV method presented in this guide, when executed with care and adherence to system suitability checks, provides a self-validating system for routine analysis. The comparison with LC-MS/MS and qNMR highlights the strengths and weaknesses of each technique, allowing researchers to make informed decisions based on their specific analytical needs, whether it be the high sensitivity of LC-MS/MS for bioanalytical applications or the absolute quantification capabilities of qNMR for the certification of reference materials. By understanding the principles behind the chosen methodology and its alternatives, scientists can confidently generate accurate and defensible results in their drug development endeavors.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative NMR Assays (qNMR). Bruker. [Link]
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Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. [Link]
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
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HPLC Retention Time Data. ResearchGate. [Link]
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COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]
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The UV-vis spectrum of 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin in THF. ResearchGate. [Link]
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Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed. [Link]
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ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. [Link]
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State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. [Link]
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Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]
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Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. PMC. [Link]
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Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies. PubMed. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
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Benchmarking Catalytic Efficiency in Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Production
Executive Summary
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) is a highly valuable β2 -amino acid ester, serving as a critical structural motif in the development of peptidomimetics and central nervous system (CNS) therapeutics. The most atom-economical and scalable route to synthesize this molecule is the direct catalytic hydrogenation of its precursor,1[1].
However, reducing the α -aryl cyanoacetate without triggering side reactions—such as ester hydrogenolysis, aromatic ring reduction, or Ullmann-type dimerization—requires precise catalytic tuning. As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct catalytic systems, detailing the causality behind their performance and providing a field-proven protocol for optimal primary amine selectivity.
Mechanistic Background: The Dimerization Pitfall
The primary challenge in nitrile hydrogenation is chemoselectivity. As the cyano group is reduced, it forms a highly reactive surface-bound imine intermediate. If the local concentration of the newly formed primary amine (the desired product) is high, it acts as a nucleophile. This amine attacks the imine intermediate, leading to the formation of secondary and tertiary amines (dimers and trimers) via the elimination of ammonia.
To achieve high catalytic efficiency, a system must either accelerate the reduction of the imine to outpace the nucleophilic attack or chemically suppress the nucleophilicity of the primary amine.
Fig 1: Mechanistic pathway of nitrile catalytic hydrogenation highlighting the dimerization side-reaction.
Benchmarking Catalytic Systems
We evaluate three distinct catalytic approaches for this transformation, focusing on the causality of their reaction conditions.
System A: Heterogeneous Palladium on Carbon (Pd/C) with Acidic Additives
Mechanism & Causality: Palladium is highly active for nitrile reduction but is notoriously prone to yielding secondary amines. To circumvent this, the reaction is conducted in the presence of acidic additives (e.g., NaH2PO4 or H2SO4 ). The acid immediately protonates the primary amine upon formation, converting it into an ammonium salt. This eliminates its nucleophilicity, preventing the attack on the intermediate imine 2[2]. Verdict: While it allows for mild pressure conditions, the requirement for stoichiometric acid complicates downstream processing (neutralization and extraction) and reduces overall atom economy.
System B: Sponge Cobalt (Raney-Co) in Methanolic Ammonia
Mechanism & Causality: Unlike Palladium or Sponge Nickel, Sponge Cobalt possesses a lower intrinsic affinity for carbon-carbon double bonds and ester groups, making it highly chemoselective for nitriles. The addition of excess aqueous ammonia ( NH3 ) shifts the condensation equilibrium backward, effectively suppressing secondary amine formation without the need for corrosive acids3[3]. Verdict: The industrial gold standard. It provides exceptional selectivity (>99%) and straightforward workup, though it requires specialized high-pressure autoclaves.
System C: Homogeneous Cobalt Pincer Complexes
Mechanism & Causality: State-of-the-art homogeneous catalysts, such as Co-PNNH pincer complexes, operate via an outer-sphere mechanism involving a Co(I/III) redox process facilitated by a Lewis acid (e.g., NaHBEt3 ). This allows for pairwise hydrogen transfer at significantly lower pressures 4[4]. Verdict: Highly efficient under mild conditions 5[5], but the high cost of ligand synthesis and difficulties in trace metal removal limit its current use in bulk pharmaceutical manufacturing.
Quantitative Performance Comparison
| Catalytic System | Catalyst Loading | H2 Pressure | Temp | Additive | Conversion | Selectivity (1° Amine) |
| Heterogeneous Pd/C | 10 wt% | 6 - 10 bar | 40°C | NaH2PO4 | >99% | ~95% |
| Sponge Cobalt | 5 - 10 wt% | 40 - 60 bar | 60°C | NH3 (aq) | >99% | >99% |
| Homogeneous Co-Pincer | 2 - 5 mol% | 4 - 10 bar | 60°C | NaHBEt3 | >95% | >98% |
Experimental Protocol: Optimized Sponge Cobalt Workflow
Based on the benchmarking data, the Sponge Cobalt (Raney-Co) system offers the most robust and scalable self-validating protocol for producing Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Fig 2: Standardized high-pressure Sponge Cobalt hydrogenation workflow for beta-amino ester production.
Step-by-Step Methodology
-
Substrate Formulation: Dissolve 100 mmol of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in 150 mL of anhydrous Methanol. Add 15 mL of aqueous ammonia (28% w/w). Scientific Rationale: The large molar excess of ammonia physically outcompetes the product amine for the intermediate imine, drastically suppressing dimerization.
-
Catalyst Loading: Weigh 5.0 g of Sponge Cobalt slurry. Wash the catalyst three times with methanol under an argon atmosphere to displace water. Transfer quantitatively to a high-pressure Parr autoclave. Scientific Rationale: Sponge Cobalt is highly pyrophoric. Argon blanketing prevents spontaneous ignition and the formation of inactive cobalt oxide layers.
-
Hydrogenation: Seal the autoclave. Purge the headspace with Nitrogen (3x) followed by Hydrogen (3x). Pressurize the vessel to 50 bar H2 and heat to 60°C. Maintain a vigorous stirring rate of 1000 rpm for 4 hours. Scientific Rationale: High stirring rates are critical to overcome the gas-liquid mass transfer limitations inherent in multiphase slurry reactors, ensuring the catalyst surface is constantly saturated with hydrogen.
-
Catalyst Separation: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a tightly packed Celite pad under an argon atmosphere to remove the catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove methanol and excess ammonia. The resulting crude Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate can be advanced directly or purified via high-vacuum distillation.
References
- Sinfoo Biotech.Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate Product Data.
- National Institutes of Health (NIH).Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon.
- ResearchGate.Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt.
- Journal of the American Chemical Society (JACS).Cobalt-Catalyzed and Lewis Acid-Assisted Nitrile Hydrogenation to Primary Amines: A Combined Effort.
- Journal of the American Chemical Society (JACS).Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex.
Sources
- 1. Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate,(CAS# 36848-69-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Standard Operating Procedure: Disposal of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Executive Summary & Chemical Causality
As a Senior Application Scientist, I emphasize that effective laboratory safety is rooted in a deep understanding of the chemical properties of the materials we handle. Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (CAS: 56003-06-6) and its hydrochloride salt (CAS: 16226-24-7) are specialized amino acid esters routinely utilized in drug development and medicinal chemistry[1][2].
Because this molecule contains both a lipophilic dimethoxyphenyl group and a primary amine, it exhibits moderate lipophilicity and potential aquatic toxicity[3]. The ester linkage can undergo hydrolysis under extreme pH conditions, yielding ethanol and the corresponding amino acid derivative; however, these degradants remain environmentally persistent. Therefore, under no circumstances should this compound, its salts, or its solutions be disposed of via the sanitary sewer or standard trash[3][4].
Physical & Chemical Properties
Understanding the physical state and solubility of the compound dictates our segregation and decontamination strategy.
| Property | Value / Description | Operational Impact on Disposal |
| Chemical Name | Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate | Determines the exact naming convention required on waste labels. |
| CAS Numbers | 56003-06-6 (Free Base), 16226-24-7 (HCl Salt) | Must be explicitly listed on EHS waste manifests for accurate tracking. |
| Molecular Formula | C13H19NO4 | Inherently non-halogenated (unless mixed with halogenated solvents). |
| Physical State | Solid / Powder | High risk of aerosolization during transfer or spill cleanup. |
| Solubility | Soluble in DMSO, EtOH, MeOH; slightly in water | Rinsates from glassware decontamination must be collected as organic waste. |
Regulatory Grounding & Waste Classification
All disposal protocols must be self-validating systems compliant with federal and institutional guidelines. According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the NIH's Prudent Practices in the Laboratory, this compound is classified as hazardous chemical waste[4][5].
For academic and research institutions operating under EPA Subpart K, hazardous waste determinations can be made flexibly, but waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5]. Waste containers must be strictly segregated by chemical compatibility to prevent dangerous reactions and to facilitate downstream incineration or fuel blending[4].
Experimental Workflow for Disposal
The following decision tree outlines the logical progression for segregating and processing waste associated with this compound.
Workflow for the segregation and disposal of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate waste.
Step-by-Step Disposal Protocol
To ensure a self-validating safety system, execute the following steps precisely:
Phase 1: Preparation and Segregation
-
Don Appropriate PPE: Ensure you are wearing a lab coat, nitrile gloves, and chemical splash goggles. Work inside a certified chemical fume hood to prevent inhalation of any aerosolized powders[3].
-
Identify Waste Streams: Separate your experimental waste into three distinct categories: Solid Waste, Liquid Waste, and Contaminated Labware[3].
Phase 2: Liquid Waste Management
-
Solvent Compatibility Check: Determine the exact solvent used to dissolve the Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
-
Collection: Pour the solution into a designated Non-Halogenated Organic Liquid Waste container.
-
Crucial Causality Exception: If the compound was dissolved in or mixed with a halogenated solvent (e.g., Dichloromethane or Chloroform), the entire mixture must be placed in a Halogenated Liquid Waste container. Mixing halogenated and non-halogenated waste violates compliance standards and disrupts the high-temperature incineration process[4].
-
-
Secondary Containment: Ensure the liquid waste carboy is stored in a secondary containment tray to safely capture potential leaks[4].
Phase 3: Solid Waste & Labware Decontamination
-
Solid Reagents and Consumables: Place any unused solid compound, contaminated weigh boats, disposable pipette tips, and Kimwipes into a heavy-duty, sealable plastic bag. Transfer this bag into the Solid Hazardous Waste bin[3].
-
Glassware Decontamination: Do not wash contaminated glassware directly in the sink. First, rinse the glassware with a compatible organic solvent (e.g., Ethanol or Methanol) to dissolve residual compound[3].
-
Rinsate Collection: Collect this primary rinsate and dispose of it in the Liquid Hazardous Waste container[3][4]. Once decontaminated, the glassware can be safely washed according to standard laboratory protocols.
Phase 4: Labeling and EHS Transfer
-
Documentation: Securely seal all waste containers. Attach a hazardous waste tag immediately upon adding the first drop or gram of waste to the container.
-
Label Details: Clearly write "Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate" on the label. Do not use abbreviations, acronyms, or chemical structures, as emergency responders require explicit nomenclature[4].
-
Transfer: Follow your institution's Environmental Health and Safety (EHS) procedures for the final pickup. Never exceed the 55-gallon accumulation limit or the maximum storage time (typically 90 to 180 days, depending on your facility's generator status)[5].
Spill Management Protocol
In the event of an accidental release, the immediate goal is containment and the prevention of airborne dust.
-
Control and Contain: Restrict access to the spill area. If the spill is a dry powder, do not sweep it dry, as the mechanical action will aerosolize the amine[3].
-
Absorb and Neutralize: For liquid spills, cover the area with an inert absorbent material (e.g., vermiculite or sand). For solid spills, lightly dampen the powder with a solvent (like ethanol) to suppress dust before wiping[3].
-
Collect and Decontaminate: Carefully scoop the absorbed material into a designated solid hazardous waste container. Clean the spill area with a suitable solvent and collect all cleaning materials (wipes, absorbent) as hazardous waste[3].
References
-
ChemCD. "ETHYL 3-AMINO-2-(3,4-DIMETHOXYPHENYL)PROPANOATE". URL: [Link]
-
National Center for Biotechnology Information (NIH). "Management of Waste - Prudent Practices in the Laboratory". URL: [Link]
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
